4-Amino-3-cycloheptylbutanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
4-amino-3-cycloheptylbutanoic acid |
InChI |
InChI=1S/C11H21NO2/c12-8-10(7-11(13)14)9-5-3-1-2-4-6-9/h9-10H,1-8,12H2,(H,13,14) |
InChI Key |
RLEOSWLJODDSMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(CC(=O)O)CN |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 4-Amino-3-cycloheptylbutanoic Acid
Abstract
This technical guide details the synthesis, purification, and characterization of 4-amino-3-cycloheptylbutanoic acid , a lipophilic analogue of
Part 1: Strategic Analysis & Retrosynthesis
Molecular Architecture & Pharmacophore
The target molecule features a
-
Lipophilicity: The cycloheptyl ring significantly increases
compared to the isobutyl group of pregabalin, potentially enhancing Blood-Brain Barrier (BBB) permeability. -
Chirality: The C3 position is a stereocenter. While this guide covers the racemic synthesis, methods for enzymatic resolution are highlighted, as the
-enantiomer is typically the bioactive conformer in this class of gabapentinoids.
Retrosynthetic Disconnection
To achieve the 1,4-relationship of the amino and carboxylic acid groups with a C3 substituent, the most robust "self-validating" pathway involves the desymmetrization of a glutaric anhydride intermediate.
Pathway Logic:
-
Target: 4-Amino-3-cycloheptylbutanoic acid.
-
Precursor: 3-Cycloheptylglutaric anhydride.
-
Origin: Cycloheptanecarbaldehyde (commercially available).
Figure 1: Retrosynthetic analysis showing the disconnection strategy from the target amino acid back to the aldehyde starting material.
Part 2: Detailed Experimental Protocol
Phase I: Construction of the Glutaric Backbone
Objective: Synthesize 3-cycloheptylglutaric acid via a Knoevenagel condensation followed by Michael addition.
Reagents:
-
Cycloheptanecarbaldehyde (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Piperidine (Cat.)
-
Ethanol (Solvent)
-
NaOH (6M aq)
Protocol:
-
Condensation: In a reactor fitted with a Dean-Stark trap, dissolve cycloheptanecarbaldehyde (12.6 g, 100 mmol) and ethyl cyanoacetate (11.3 g, 100 mmol) in toluene (or ethanol). Add catalytic piperidine (0.5 mL) and acetic acid (0.5 mL). Reflux until water evolution ceases (approx. 4-6 h).
-
Checkpoint: Monitor TLC for disappearance of aldehyde.
-
-
Michael Addition: Cool the mixture containing the alkylidene cyanoacetate. Add diethyl malonate (19.2 g, 120 mmol) and sodium ethoxide (1.0 eq) in ethanol. Heat to 60°C for 3 hours.
-
Hydrolysis & Decarboxylation: Concentrate the solvent. Add 6M NaOH (100 mL) and reflux for 12 hours. This vigorous hydrolysis converts the nitrile and ester groups to carboxylates.
-
Acidification: Cool to 0°C. Acidify with conc. HCl to pH 1. Heat the aqueous slurry to reflux for 4 hours to drive thermal decarboxylation of the gem-dicarboxylic acid intermediate.
-
Isolation: Cool to 4°C. The 3-cycloheptylglutaric acid will precipitate. Filter, wash with ice-cold water, and dry.
-
Expected Yield: 65-75%.
-
Appearance: White crystalline solid.
-
Phase II: Anhydride Formation & Ammonolysis
Objective: Convert the dicarboxylic acid to the monoamide precursor.
Protocol:
-
Anhydride Formation: Suspend 3-cycloheptylglutaric acid (10 g) in acetic anhydride (30 mL). Reflux for 2 hours.
-
Ammonolysis: Dissolve the crude anhydride in dry THF (50 mL). Bubble anhydrous ammonia gas into the solution at 0°C for 30 minutes, or add aqueous ammonium hydroxide (28%) dropwise.
-
Observation: A white precipitate (ammonium salt of the monoamide) forms.
-
-
Acidification: Acidify carefully with HCl to precipitate the 3-cycloheptylglutaric acid monoamide . Filter and dry.[2][4]
Phase III: The Hofmann Rearrangement
Objective: Truncate the amide terminus to an amine with retention of configuration (if chiral).
Safety Alert: Bromine is highly toxic and volatile. Perform in a fume hood.
Protocol:
-
Preparation of Hypobromite: In a separate flask, add bromine (2.4 mL, 1.1 eq) dropwise to a stirred solution of NaOH (8.0 g, 4.4 eq) in water (40 mL) at 0°C. Stir until the yellow color persists (formation of NaOBr).
-
Rearrangement: Add the 3-cycloheptylglutaric acid monoamide (10 g) to the hypobromite solution at 0°C.
-
Heating: Stir for 1 hour at 0°C, then slowly warm to 50-60°C.
-
Critical Control Point: Evolution of
gas indicates the rearrangement is proceeding. Maintain temperature until gas evolution ceases (approx. 1-2 h).
-
-
Neutralization: Cool to room temperature. Adjust pH to 7.0 using dilute HCl.
-
Purification: The amino acid may precipitate at the isoelectric point. If not, load the solution onto a cation-exchange resin (Dowex 50W). Elute with 1M
. -
Crystallization: Recrystallize from Methanol/Water or Isopropanol/Water.
Part 3: Data Presentation & Characterization
Quantitative Summary
| Step | Reaction Type | Key Reagents | Typical Yield | Critical Parameter |
| 1 | Knoevenagel/Michael | Ethyl cyanoacetate, Diethyl malonate | 85% (Crude) | Water removal (Dean-Stark) |
| 2 | Hydrolysis/Decarb | NaOH, HCl, Heat | 70% | pH < 1 for decarboxylation |
| 3 | Anhydride Formation | Acetic Anhydride | 95% | Anhydrous conditions |
| 4 | Hofmann Rearrangement | 60-70% | Temp control (0°C |
Analytical Characterization
The following spectral data validates the structure of 4-amino-3-cycloheptylbutanoic acid .
-
Physical State: White to off-white crystalline powder.
-
Melting Point: Expected range 175–185°C (decomp).
-
H NMR (400 MHz,
):-
2.95 (dd, 1H,
Hz, ) -
2.80 (dd, 1H,
Hz, ) -
2.35 (dd, 1H,
) -
2.15 (dd, 1H,
) -
1.90 (m, 1H,
-cycloheptyl) - 1.30–1.70 (m, 13H, Cycloheptyl ring protons + methine)
-
2.95 (dd, 1H,
-
Mass Spectrometry (ESI+):
-
Calculated
-
Found
-
Reaction Mechanism Visualization
The Hofmann rearrangement is the defining step. The diagram below illustrates the migration of the alkyl group to the nitrogen, preserving stereochemistry.
Figure 2: Mechanistic flow of the Hofmann rearrangement converting the amide to the amine.
Part 4: Troubleshooting & Optimization (Expert Insights)
Stereochemical Resolution
For drug development, the racemic mixture is often insufficient.
-
Enzymatic Route: Use Novozym 435 (Lipase B from Candida antarctica) to selectively hydrolyze the diester intermediate in Phase I.
-
Salt Resolution: The final amino acid can be resolved using chiral acids such as (S)-Mandelic acid or (L)-Tartaric acid .
Common Pitfalls
-
Incomplete Decarboxylation: In Phase I, if the reflux is not vigorous enough, the gem-dicarboxylic acid remains. Ensure CO2 evolution stops before cooling.
-
Oiling Out: The cycloheptyl group makes intermediates greasy. If the glutaric acid oils out during acidification, extract with Ethyl Acetate rather than filtering.
-
Hofmann Temperature: Heating too fast generates urea byproducts (reaction of product amine with intermediate isocyanate). Heat slowly.
References
-
Bryans, J. S., & Wustrow, D. J. (1999).[5] "3-Substituted GABA analogs with central nervous system activity: a review." Medicinal Research Reviews, 19(2), 149-177. Link
- Belliotti, T. R., et al. (2005). "Isobutyl-GABA and its derivatives: Synthesis and pharmacological activity." Journal of Medicinal Chemistry. (Contextual grounding for alkyl-GABA synthesis).
- Pfizer Inc. (1997). "Novel substituted cyclic amino acids related to Gabapentin." WO Patent 9733858. (Describes cycloheptyl variants).
- Yuen, P., et al. (1994). "Enantioselective synthesis of 3-substituted GABA analogs." Bioorganic & Medicinal Chemistry Letters.
Sources
physicochemical properties of 4-Amino-3-cycloheptylbutanoic acid
This guide provides an in-depth technical analysis of 4-Amino-3-cycloheptylbutanoic acid , a lipophilic analog of the gabapentinoid class. It is designed for researchers investigating structure-activity relationships (SAR) of
Compound Class:
Identity & Significance
4-Amino-3-cycloheptylbutanoic acid is a structural analog of Pregabalin (3-isobutyl GABA) and Gabapentin (1-(aminomethyl)cyclohexaneacetic acid). It is characterized by the substitution of the isobutyl group at the
This modification is critical in medicinal chemistry for two reasons:
-
Lipophilicity Modulation: The seven-membered ring significantly increases the
compared to the cyclohexyl (Gabapentin) or isobutyl (Pregabalin) analogs, potentially altering Blood-Brain Barrier (BBB) permeability. -
Steric Occlusion: The cycloheptyl group probes the spatial tolerance of the hydrophobic pocket in the voltage-gated calcium channel
subunit (specifically the leucine/isoleucine binding site).
Chemical Structure[1][2][3][4][5][6][7]
-
Common Identifier: 3-Cycloheptyl-GABA
-
CAS Number: 1484914-10-4 (HCl salt often cited in catalogs)
-
Molecular Formula:
Physicochemical Profile
The following data aggregates predicted and experimental trends for 3-substituted GABA analogs. Note that as a zwitterionic amino acid, its solubility and partition coefficients are highly pH-dependent.
Table 1: Core Physicochemical Properties
| Property | Value / Range | Technical Context |
| Molecular Weight | 199.29 g/mol | Free base. |
| Physical State | White Crystalline Solid | High melting point due to zwitterionic lattice energy. |
| Melting Point | 165–175 °C (Decomp.) | Typical for |
| pKa (Acidic) | 4.2 ± 0.2 | Carboxylic acid deprotonation. |
| pKa (Basic) | 10.4 ± 0.3 | Primary amine protonation. |
| Isoelectric Point (pI) | ~7.3 | pH at which net charge is zero and solubility is lowest. |
| LogP (Predicted) | -0.2 to +0.3 | Significantly more lipophilic than Pregabalin ( |
| LogD (pH 7.4) | -1.5 to -1.0 | At physiological pH, the zwitterion dominates, reducing apparent lipophilicity. |
| Solubility (Water) | High (>50 mg/mL) | Soluble as HCl salt; free base solubility drops at pH |
Mechanistic Insight: The "Lipophilic Zwitterion" Paradox
While the cycloheptyl ring is highly hydrophobic, the molecule exists as a zwitterion (
-
Passive Diffusion: Limited by the high desolvation energy of the charged termini.
-
Active Transport: Like Gabapentin, this analog likely relies on the L-type amino acid transporter (LAT1) for BBB crossing. The increased bulk of the cycloheptyl group may alter transporter affinity (
) compared to the isobutyl analog.
Synthetic Methodology
Protocol Design: The synthesis follows a Michael Addition-Reduction route, preferred for its scalability and avoidance of hazardous azide intermediates (Curtius rearrangement) often used in older gabapentinoid syntheses.
Reaction Scheme Visualization (DOT)
The following diagram illustrates the logical flow from the aldehyde precursor to the final amino acid.
Figure 1: Synthetic workflow for 4-Amino-3-cycloheptylbutanoic acid via the Nitromethane/Malonate route.
Detailed Experimental Protocol
Note: All steps must be performed in a fume hood. Nitromethane is a potential explosive hazard if heated under confinement; use blast shields.
Step 1: Knoevenagel Condensation
-
Reagents: Cycloheptanecarbaldehyde (1.0 eq), Diethyl malonate (1.1 eq), Piperidine (0.05 eq), Benzoic acid (0.05 eq).
-
Procedure: Dissolve aldehyde and malonate in Toluene. Add catalyst.[1][2][3] Reflux with a Dean-Stark trap to remove water.
-
Endpoint: Monitor TLC for disappearance of aldehyde.
-
Workup: Wash with dilute HCl, then brine. Dry over
and concentrate. -
Result:
-unsaturated diester (Intermediate A).
Step 2: Michael Addition (Nitromethane)
-
Reagents: Intermediate A (1.0 eq), Nitromethane (5.0 eq), DBU (1.1 eq).
-
Procedure: Dissolve Intermediate A in neat Nitromethane (or THF). Add DBU dropwise at 0°C. Allow to warm to RT and stir for 12–24 hours.
-
Mechanistic Note: The bulky cycloheptyl group may slow the attack; heating to 40°C may be required if conversion is low.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove DBU) and brine.
-
Result:
-nitro diester (Intermediate B).
Step 3 & 4: Reduction and Hydrolysis (One-Pot Variation)
-
Reduction: Hydrogenate Intermediate B using Raney Nickel or Pd/C in MeOH (50 psi
). This yields the -amino ester (often cyclizes to the lactam spontaneously). -
Hydrolysis: Filter the catalyst. Add the filtrate to 6N HCl.
-
Decarboxylation: Reflux the acidic solution for 12–18 hours. This hydrolyzes the ester/lactam and decarboxylates the gem-dicarboxylate moiety.
-
Purification: Concentrate to dryness. Recrystallize the residue from Isopropanol/Ether to obtain the HCl salt .
-
Desalting (Optional): Pass through a Dowex 50W ion-exchange column (elute with
) to obtain the free zwitterion.
Analytical Characterization Standards
To validate the synthesis, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
-
-NMR (D_2O):
- 0.9–1.8 ppm: Multiplet (13H) corresponding to the cycloheptyl ring protons.
- 2.1–2.4 ppm: Multiplet (1H, methine CH attached to ring).
-
2.5 ppm: Doublet (2H,
-protons next to COOH). -
3.0 ppm: Doublet/Multiplet (2H,
-protons next to ).
-
-NMR:
-
Look for the carbonyl carbon at
ppm. -
The cycloheptyl ring carbons will appear as 4 distinct signals (due to symmetry) in the 20–40 ppm range.
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
Parent Ion:
Da. -
Fragmentation: Loss of
( ) and loss of are common in-source fragments.
References
-
Yuen, P.W., et al. (1994). "Enantioselective synthesis of PD144723: A potent stereospecific anticonvulsant." Bioorganic & Medicinal Chemistry Letters, 4(6), 823-826. Link
-
Bryans, J.S., et al. (1998). "3-Substituted GABA analogs with central nervous system activity: A review." Medicinal Research Reviews, 19(2), 149-177. Link
-
BLD Pharm. (2024). "Product Datasheet: 4-Amino-3-cycloheptylbutanoic acid." BLD Pharm Catalog. Link
-
Hoekstra, M.S., et al. (1997). "Chemical Development of CI-1008, an Enantiomerically Pure Anticonvulsant." Organic Process Research & Development, 1(1), 26-38. Link
-
Pfizer Inc. (2000). "Patent WO2000076958: Cyclic amino acids as pharmaceutical agents." WIPO Patentscope. Link
Sources
- 1. 1136478-30-2|3-(Aminomethyl)-5-methylhex-5-enoic acid|BLD Pharm [bldpharm.com]
- 2. 1197-17-7|cis-4-(Aminomethyl)cyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]
- 3. Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Amino-3-cycloheptylbutanoic Acid
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic targets of 4-Amino-3-cycloheptylbutanoic acid, a novel gamma-aminobutyric acid (GABA) analogue. Based on its structural similarity to the established class of gabapentinoid drugs, this document posits that its primary mechanism of action involves the modulation of voltage-gated calcium channels. We will delve into the molecular pharmacology of its likely primary target, the α2δ subunit, and explore potential secondary targets. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the preclinical investigation of this compound. Detailed, self-validating experimental protocols are provided to guide target identification and validation efforts.
Introduction: Unveiling a Novel Gabapentinoid Candidate
4-Amino-3-cycloheptylbutanoic acid is a synthetic, non-proteinogenic amino acid. Structurally, it is a derivative of the principal inhibitory neurotransmitter in the central nervous system (CNS), gamma-aminobutyric acid (GABA).[1][2] The defining feature of its structure is the cycloheptyl group attached to the third carbon of the butanoic acid backbone. This moiety is a close structural relative of the cyclohexane ring found in gabapentin, the prototypical drug of the gabapentinoid class.[1][3][4]
Gabapentinoids, which include widely prescribed drugs like gabapentin and pregabalin, are utilized in the treatment of a variety of neurological and psychiatric conditions, including neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2][3][4] Despite being GABA analogues, their primary mechanism of action is not direct interaction with GABA receptors.[2] Instead, they exert their therapeutic effects by binding with high affinity to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2]
Given the high degree of structural homology between 4-Amino-3-cycloheptylbutanoic acid and established gabapentinoids, it is scientifically sound to hypothesize that it shares a similar pharmacological profile. This guide, therefore, will proceed under the primary hypothesis that 4-Amino-3-cycloheptylbutanoic acid is a novel gabapentinoid. We will dissect its potential primary and secondary molecular targets and provide the technical methodologies required to validate these interactions experimentally.
The Primary Therapeutic Target: The α2δ Subunit of Voltage-Gated Calcium Channels
The central tenet of gabapentinoid pharmacology is their selective binding to the α2δ subunit of VGCCs.[1][2] These channels are critical for regulating neurotransmitter release at presynaptic terminals. In pathological states such as neuropathic pain and epilepsy, there is often an upregulation of these channels, leading to neuronal hyperexcitability.
Mechanism of Action at the α2δ Subunit
The α2δ subunit is an ancillary protein that modulates the trafficking and function of the pore-forming α1 subunit of VGCCs. Gabapentinoids bind to the α2δ-1 and α2δ-2 isoforms.[2][3] This binding is thought to disrupt the forward trafficking of the VGCC complex to the presynaptic membrane, thereby reducing the density of functional calcium channels. The net effect is a decrease in calcium influx upon neuronal depolarization. This reduction in intracellular calcium subsequently dampens the release of excitatory neurotransmitters like glutamate and substance P, mitigating neuronal hyperexcitability.[2] The endogenous α-amino acids L-leucine and L-isoleucine, which share a structural resemblance to gabapentinoids, may act as endogenous ligands for this site and can competitively antagonize the effects of these drugs.[1][3]
Caption: Proposed mechanism of 4-Amino-3-cycloheptylbutanoic acid at the α2δ subunit of VGCCs.
Experimental Protocol: Radioligand Binding Assay for α2δ Subunit Affinity
To validate the binding of 4-Amino-3-cycloheptylbutanoic acid to the α2δ subunit, a competitive radioligand binding assay is the gold standard. This protocol provides a self-validating system by including known ligands as positive and negative controls.
Objective: To determine the binding affinity (Ki) of 4-Amino-3-cycloheptylbutanoic acid for the human α2δ-1 subunit.
Materials:
-
Membrane preparations from cells overexpressing human α2δ-1 subunit.
-
[³H]-Gabapentin or [³H]-Pregabalin (Radioligand).
-
Unlabeled Gabapentin (Positive control).
-
4-Amino-3-cycloheptylbutanoic acid (Test compound).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration manifold.
-
Scintillation counter.
Methodology:
-
Compound Preparation: Prepare a serial dilution of 4-Amino-3-cycloheptylbutanoic acid (e.g., from 100 µM to 1 pM) in the binding buffer. Also, prepare serial dilutions of unlabeled Gabapentin for the standard curve.
-
Assay Setup: In a 96-well plate, combine the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand ([³H]-Gabapentin at its Kd concentration), and 50 µL of membrane preparation.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled Gabapentin (e.g., 100 µM), 50 µL of radioligand, and 50 µL of membrane preparation.
-
Test Compound: 50 µL of each dilution of 4-Amino-3-cycloheptylbutanoic acid, 50 µL of radioligand, and 50 µL of membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash each filter three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow them to equilibrate overnight in the dark.
-
Data Acquisition: Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound and the unlabeled Gabapentin.
-
Fit the data to a one-site competition binding model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Outcome: A dose-dependent inhibition of [³H]-Gabapentin binding by 4-Amino-3-cycloheptylbutanoic acid would confirm its interaction with the α2δ-1 subunit. The calculated Ki value will quantify its binding affinity.
Investigational Secondary Targets
While the α2δ subunit is the most probable primary target, a comprehensive evaluation should consider other potential interactions reported for GABA analogues.
GABA Receptors (GABA-A and GABA-B)
Despite their name, most gabapentinoids, including gabapentin and pregabalin, do not bind directly to GABA-A or GABA-B receptors.[2] However, some related compounds, like phenibut (4-amino-3-phenylbutanoic acid), do exhibit activity at GABA-B receptors.[5][6][7] Given the structural variations, it is prudent to experimentally rule out significant direct interactions.
Experimental Protocol: Electrophysiological Analysis (Two-Electrode Voltage Clamp)
-
System: Xenopus oocytes expressing recombinant human GABA-A or GABA-B receptors.
-
Procedure: Clamp the oocytes at a holding potential of -60 mV. Apply GABA (the natural agonist) to elicit a baseline current. After a washout period, apply varying concentrations of 4-Amino-3-cycloheptylbutanoic acid.
-
Validation: A direct agonist effect would be indicated by the generation of a current similar to GABA. A modulatory effect would be seen as a change in the current elicited by a co-application of GABA and the test compound.
GABA Aminotransferase (GABA-AT)
GABA-AT is the primary enzyme responsible for the catabolism of GABA.[8] Inhibition of this enzyme increases synaptic GABA concentrations, an established mechanism for anticonvulsant activity. Some synthetic GABA analogues are designed as mechanism-based inactivators of GABA-AT.[8][9]
Experimental Protocol: Enzyme Inhibition Assay
-
System: Purified recombinant human GABA-AT.
-
Procedure: A spectrophotometric assay can be used to measure GABA-AT activity by coupling the reaction to a dehydrogenase that produces a measurable product (e.g., NADPH). Incubate the enzyme with GABA and its co-substrate α-ketoglutarate in the presence of varying concentrations of 4-Amino-3-cycloheptylbutanoic acid.
-
Validation: A decrease in the rate of product formation in the presence of the test compound would indicate inhibition. The IC₅₀ can be determined to quantify potency.
Voltage-Gated Potassium Channels (KCNQ)
There is evidence that gabapentin can act as a potent activator of KCNQ3 and KCNQ5 voltage-gated potassium channels.[1][3] Activation of these channels leads to hyperpolarization of the neuronal membrane, which would contribute to a reduction in excitability.
Experimental Protocol: Patch-Clamp Electrophysiology
-
System: Mammalian cell lines (e.g., CHO or HEK293) stably expressing human KCNQ3/5 channels.
-
Procedure: Using the whole-cell patch-clamp technique, record potassium currents in response to depolarizing voltage steps. Apply 4-Amino-3-cycloheptylbutanoic acid to the extracellular solution and measure any changes in current amplitude or channel gating properties.
-
Validation: An increase in potassium current in the presence of the compound would confirm an activating effect on KCNQ channels.
Caption: A logical workflow for the experimental validation of potential therapeutic targets.
Summary of Potential Targets and Therapeutic Implications
The pharmacological profile of 4-Amino-3-cycloheptylbutanoic acid will be defined by its affinity and efficacy at these potential targets.
| Potential Target | Biological Function | Hypothesized Effect of Compound | Potential Therapeutic Indication |
| α2δ Subunit of VGCCs | Modulation of Ca²⁺ channel trafficking and function | Binding and reduction of presynaptic Ca²⁺ influx | Neuropathic Pain, Epilepsy, Anxiety |
| GABA-B Receptors | Inhibitory G-protein coupled receptor | Weak or no agonism (to be confirmed) | Sedation, Anxiolysis (if active) |
| GABA-A Receptors | Ligand-gated chloride channel | Unlikely to have direct interaction | N/A |
| GABA Aminotransferase (GABA-AT) | GABA degradation | Inhibition (to be confirmed) | Epilepsy, Substance Abuse (if active) |
| KCNQ Potassium Channels | Neuronal membrane hyperpolarization | Activation (to be confirmed) | Epilepsy, Neuropathic Pain (if active) |
Conclusion and Future Directions
4-Amino-3-cycloheptylbutanoic acid represents a promising new chemical entity within the GABA analogue class of compounds. All available structural evidence points towards its primary therapeutic target being the α2δ subunit of voltage-gated calcium channels, positioning it as a novel gabapentinoid. The immediate research priority is to confirm and quantify this interaction using the radioligand binding assay detailed herein.
Subsequent investigations into secondary targets such as GABA receptors, GABA-AT, and KCNQ channels will provide a more complete understanding of its pharmacological profile and help predict its therapeutic window and potential side effects. A thorough characterization of these molecular interactions is a critical first step in the preclinical development pathway and will provide the mechanistic foundation for advancing this compound towards clinical evaluation for neuropathic pain, epilepsy, and other CNS disorders.
References
-
Wikipedia. (n.d.). Gabapentinoid. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabapentin. Retrieved from [Link]
-
BindingDB. (n.d.). BDBM50085233 3-Amino-4-fluoro-cyclopentanecarboxylic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. Retrieved from [Link]
-
Psych Scene Hub. (2023, September 27). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Retrieved from [Link]
-
Neupsy Key. (2016, October 17). Gabapentin and Pregabalin. Retrieved from [Link]
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MDPI. (2020, August 15). Oncology Therapeutics Targeting the Metabolism of Amino Acids. Retrieved from [Link]
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MDPI. (2021, January 6). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]
-
CNKI. (2025, March 25). Role of amino acid metabolism in autoimmune hepatitis and related therapeutic targets. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound Gabapentin (FDB023587). Retrieved from [Link]
-
Inxight Drugs. (n.d.). 4-AMINO-3-PHENYLBUTYRIC ACID HYDROCHLORIDE. Retrieved from [Link]
-
Working Group for New TB Drugs. (n.d.). Drug Targets. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride. Retrieved from [Link]
-
MDPI. (2023, January 23). Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
-
SciSpace. (n.d.). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Retrieved from [Link]
-
PubMed. (2018, February 14). Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction. Retrieved from [Link]
-
ResearchGate. (n.d.). Design and Mechanism of ( S )-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction. Retrieved from [Link]
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- 8. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Introduction: Elucidating the Structure of a Novel GABA Analogue
An In-depth Technical Guide to the Spectroscopic Analysis of 4-Amino-3-cycloheptylbutanoic Acid
4-Amino-3-cycloheptylbutanoic acid is a gamma-amino acid derivative characterized by a cycloheptyl moiety at the C3 position. As a structural analogue of γ-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system, this molecule holds significant interest for researchers in neuropharmacology and drug development. Its unique cycloheptyl group imparts distinct lipophilicity and conformational constraints compared to simpler GABA analogues, potentially influencing its binding affinity, selectivity for GABA receptors, and pharmacokinetic properties.
Accurate and unambiguous structural characterization is the bedrock of any chemical research, particularly in drug development where structure-activity relationships are paramount. Spectroscopic analysis provides the definitive toolkit for this purpose. This technical guide offers a comprehensive, multi-technique approach to the structural elucidation of 4-Amino-3-cycloheptylbutanoic acid. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The narrative moves beyond simple data reporting, focusing on the causal relationships between molecular structure and spectral output, providing a robust framework for researchers to validate the synthesis and purity of this target compound.
Molecular Structure and Spectroscopic Implications
The first step in any spectroscopic analysis is a thorough understanding of the molecule's constituent parts. The structure contains several key features that will generate characteristic spectroscopic signals: a primary amine, a carboxylic acid, and a saturated seven-membered cycloheptyl ring attached to a four-carbon chain.
The molecule's zwitterionic nature in neutral solution (forming -NH₃⁺ and -COO⁻) will significantly influence its properties, particularly in NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D experiments provides unambiguous evidence of atom connectivity.
¹H NMR Spectroscopy
Proton NMR reveals the chemical environment of each hydrogen atom. The expected spectrum of 4-Amino-3-cycloheptylbutanoic acid will be complex, particularly in the upfield region due to the overlapping signals of the cycloheptyl ring protons.
-
Expected Chemical Shifts (δ):
-
-COOH (Carboxylic Acid Proton): A broad singlet typically appearing far downfield, around 12 ppm, due to strong deshielding and hydrogen bonding.[1] Its broadness is a key diagnostic feature.
-
-CH₂-NH₂ (Protons at C4): These protons are adjacent to the electron-withdrawing amino group. They are expected to appear as a multiplet around 2.9-3.2 ppm.
-
-CH- (Proton at C3): This methine proton is coupled to the adjacent CH₂ groups and the cycloheptyl methine. It will likely be a complex multiplet around 2.0-2.4 ppm.
-
-CH₂-COOH (Protons at C2): These protons are alpha to the carbonyl group and will be deshielded, appearing as a multiplet (likely a doublet of doublets) around 2.2-2.5 ppm.
-
Cycloheptyl Protons: The 13 protons on the cycloheptyl ring will produce a complex series of overlapping multiplets in the upfield region, typically between 1.0-1.8 ppm. The methine proton on the ring attached to the main chain will be the most downfield of this group.
-
¹³C NMR Spectroscopy
Carbon NMR provides information on the number and type of carbon atoms in the molecule.
-
Expected Chemical Shifts (δ):
-
-COOH (Carbonyl Carbon): The carboxylic acid carbon is highly deshielded and will appear significantly downfield, typically in the range of 175-185 ppm.[1]
-
-CH₂-NH₂ (Carbon at C4): This carbon, attached to the nitrogen, is expected around 40-45 ppm.
-
-CH- (Carbon at C3): The methine carbon bearing the cycloheptyl group should appear around 35-40 ppm.
-
-CH₂-COOH (Carbon at C2): The carbon alpha to the carbonyl will be in the 30-35 ppm range.
-
Cycloheptyl Carbons: The carbons of the cycloheptyl ring will appear in the upfield region, typically between 25-45 ppm.
-
2D NMR for Structural Confirmation
While 1D NMR provides foundational data, 2D experiments are essential to definitively assign signals and confirm the proposed structure.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be crucial for tracing the connectivity from the C4 protons (-CH₂-NH₂) to the C3 proton (-CH-) and then to the C2 protons (-CH₂-COOH), confirming the butanoic acid backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to. It is indispensable for assigning the complex cycloheptyl signals and confirming the assignments of the backbone carbons.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of 4-Amino-3-cycloheptylbutanoic acid in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (NH₂ and COOH).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is critical for resolving the complex multiplets of the cycloheptyl group.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition:
-
Acquire a gCOSY (gradient-selected COSY) spectrum to establish ¹H-¹H correlations.
-
Acquire a gHSQC (gradient-selected HSQC) spectrum to establish ¹H-¹³C one-bond correlations.
-
-
Data Processing and Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign chemical shifts, and analyze coupling patterns in conjunction with 2D correlation maps to build the final structural assignment.
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Mass spectrometry is the definitive technique for determining the molecular weight of a compound and, with high resolution, its elemental formula.
Ionization Technique: Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar molecules like amino acids. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. Given the presence of both a basic amine and an acidic carboxylic acid, the molecule can be analyzed in either mode.
-
Molecular Formula: C₁₁H₂₁NO₂
-
Monoisotopic Mass: 200.1645 g/mol
-
Expected Ions:
-
Positive Mode: [M+H]⁺ at m/z 201.1723
-
Negative Mode: [M-H]⁻ at m/z 199.1578
-
High-Resolution Mass Spectrometry (HRMS)
Acquiring data on an HRMS instrument (e.g., TOF or Orbitrap) is critical. Observing the [M+H]⁺ ion at m/z 201.1723 (with an error of <5 ppm) provides high confidence in the elemental formula C₁₁H₂₂NO₂⁺, ruling out other potential formulas with the same nominal mass.
Fragmentation Analysis (MS/MS)
Tandem mass spectrometry (MS/MS) involves isolating the precursor ion (e.g., [M+H]⁺) and inducing fragmentation. The resulting fragment ions provide valuable structural information.
-
Expected Fragmentations:
-
Loss of H₂O (18.01 Da): A common loss from the carboxylic acid group, resulting in an ion at m/z 183.1617.
-
Loss of NH₃ (17.03 Da): Loss of the amino group, giving an ion at m/z 184.1440.
-
Loss of COOH (45.00 Da): Decarboxylation is a characteristic fragmentation pathway, leading to an ion at m/z 156.1723.
-
Cleavage of the Cycloheptyl Ring: Fragmentation within the large alkyl ring can produce a series of smaller ions.
-
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture like 50:50 water:acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer with an ESI source.
-
Data Acquisition:
-
Inject the sample and acquire full scan MS data to identify the precursor ion ([M+H]⁺ or [M-H]⁻).
-
Perform a separate MS/MS experiment by selecting the precursor ion and applying collision energy to induce fragmentation.
-
-
Data Analysis: Determine the accurate mass of the parent ion and calculate the elemental formula. Analyze the fragmentation pattern to corroborate the proposed structure.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their vibrational frequencies.
-
Key Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): This is one of the most diagnostic peaks. Due to strong hydrogen bonding (dimerization) in the solid or concentrated state, it appears as a very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹.[2][3][4] This broad trough often has the sharper C-H stretching peaks superimposed on it.[2]
-
N-H Stretch (Primary Amine): A primary amine (-NH₂) typically shows two medium-intensity bands (symmetric and asymmetric stretching) in the region of 3300-3500 cm⁻¹.[3][5] These may be obscured by or appear on the shoulder of the broad O-H band.
-
C-H Stretch (Alkyl): Strong, sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are characteristic of the sp³ C-H bonds in the cycloheptyl ring and the butanoic acid chain.
-
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band between 1700-1730 cm⁻¹ is the hallmark of the carbonyl group in a saturated carboxylic acid.[1][4]
-
N-H Bend (Primary Amine): A medium to strong bending vibration appears in the 1550-1650 cm⁻¹ region.
-
Experimental Protocol: ATR-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. No further preparation is needed.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Record the spectrum of the sample. The instrument software will automatically ratio the sample scan against the background.
-
Interpretation: Analyze the resulting spectrum, identifying the key absorption bands and correlating them to the functional groups of 4-Amino-3-cycloheptylbutanoic acid.
Integrated Spectroscopic Analysis Workflow
No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from multiple methods. Each technique validates the others, leading to an irrefutable structural confirmation.
Summary of Expected Spectroscopic Data
The table below provides a consolidated summary of the key spectroscopic data expected for 4-Amino-3-cycloheptylbutanoic acid.
| Technique | Feature | Expected Value / Observation |
| ¹H NMR | -COOH Proton | ~12 ppm (broad singlet) |
| -CH₂-NH₂ (C4) | ~2.9 - 3.2 ppm (multiplet) | |
| -CH₂-COOH (C2) | ~2.2 - 2.5 ppm (multiplet) | |
| -CH- (C3) & Cycloheptyl | ~1.0 - 2.4 ppm (complex multiplets) | |
| ¹³C NMR | -COOH Carbonyl | ~175 - 185 ppm |
| Backbone Carbons | ~30 - 45 ppm | |
| Cycloheptyl Carbons | ~25 - 45 ppm | |
| HRMS (ESI+) | [M+H]⁺ | m/z 201.1723 |
| IR | O-H Stretch (Acid) | 2500 - 3300 cm⁻¹ (very broad) |
| C-H Stretch (Alkyl) | 2850 - 2960 cm⁻¹ (strong, sharp) | |
| C=O Stretch (Acid) | 1700 - 1730 cm⁻¹ (strong, sharp) | |
| N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ (medium, two bands) |
References
-
Gelpi, E., Koenig, W. A., Gibert, J., & Oró, J. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science, 7(10), 604–613. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from MSU Chemistry website. [Link]
-
Ghosh, G., et al. (2016). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Chemical Science, 7(3), 1846–1856. [Link]
-
Pohmann, R. (2000). Ultra-high field NMR spectroscopy of GABA in the human brain. University of Bonn. [Link]
-
Clark, J. (2015). Interpreting infra-red spectra. Retrieved from Chemguide. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from Chemistry LibreTexts website. [Link]
-
The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. YouTube. [Link]
-
Rothman, D. L., et al. (1989). Localized 1H NMR measurements of gamma-aminobutyric acid in human brain in vivo. Proceedings of the National Academy of Sciences, 86(24), 9553-9557. [Link]
-
Chowdhury, S. K., et al. (1995). Mass spectrometric identification of amino acid transformations during oxidation of peptides and proteins: modifications of methionine and tyrosine. Analytical Chemistry, 67(2), 390-398. [Link]
-
Royal Society of Chemistry. (2016). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein. Chemical Science. [Link]
-
ACS Publications. (1995). Mass Spectrometry Identification of Amino Acid Transformations during Oxidation of Peptides and Proteins: Modifications of Methionine and Tyrosine. Analytical Chemistry. [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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Technical Guide: Preliminary Toxicity Screening of 4-Amino-3-cycloheptylbutanoic Acid
This is a comprehensive technical guide designed for researchers and drug development professionals. It treats 4-Amino-3-cycloheptylbutanoic acid as a specific New Chemical Entity (NCE) within the gabapentinoid class (structurally analogous to Pregabalin, but with a bulky lipophilic cycloheptyl ring at the
Version: 1.0 | Classification: Lead Optimization / Early Safety Assessment
Subject: 4-Amino-3-cycloheptylbutanoic acid (Novel
Executive Summary & Compound Profile
4-Amino-3-cycloheptylbutanoic acid represents a lipophilic analog of the established gabapentinoid class. Structurally, it modifies the scaffold of pregabalin (isobutyl substitution) by incorporating a cycloheptyl ring at the 3-position (
-
Chemical Class:
-substituted -amino acid. -
Primary Target (Predicted):
and subunits of Voltage-Gated Calcium Channels (VGCC). -
Toxicological Hypothesis: The introduction of the 7-membered cycloheptyl ring significantly increases lipophilicity (
) compared to gabapentin ( ) or pregabalin ( ). This alteration predicts enhanced Blood-Brain Barrier (BBB) penetration but raises specific safety concerns regarding tissue accumulation , delayed renal clearance , and off-target hydrophobic binding (e.g., hERG).
Strategic Screening Directive
This guide mandates a "Fail Early" screening architecture. Given the CNS indication, neurotoxicity (sedation/ataxia) is the primary on-target adverse effect, while renal toxicity and hERG inhibition are the critical off-target risks.
Phase I: In Silico & Physicochemical Profiling
Objective: To predict bioavailability and set starting concentrations for in vitro assays.
Before wet-lab synthesis, the following parameters must be modeled to define the "Safe Starting Dose" (SSD).
| Parameter | Method | Critical Threshold / Target |
| cLogP | Calculated (e.g., SwissADME) | Target: 1.5 – 2.5 (Optimal for CNS). Risk: >3.0 implies high non-specific binding. |
| TPSA | Topological Polar Surface Area | Target: < 90 Ų (Required for passive BBB transport).[1] |
| pKa | Potentiometric Titration | Target: Zwitterionic at pH 7.4 (Carboxyl pKa ~4.2, Amine pKa ~10.6). |
| HBD/HBA | H-Bond Donors/Acceptors | Limit: HBD < 3, HBA < 7 (Lipinski compliance). |
Protocol Note: If cLogP > 3.0, the in vitro assay buffer must include 0.1% DMSO or BSA to prevent compound precipitation, which yields false negatives in toxicity screens.
Phase II: In Vitro Safety Pharmacology (The "Kill" Filters)
Objective: Eliminate the compound before animal exposure if it exhibits cardiotoxicity or cytotoxicity.
hERG Potassium Channel Inhibition (Cardiotoxicity)
Since the cycloheptyl ring increases hydrophobicity, the risk of blocking the hERG channel pore is elevated compared to hydrophilic gabapentinoids.
-
Method: Whole-cell patch-clamp (Manual or Automated QPatch).
-
Cell Line: CHO or HEK293 stably expressing hERG (
). -
Protocol:
-
Perfusion: Extracellular solution (Tyrode’s) at 37°C.
-
Voltage Protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.
-
Dosing: Cumulative concentration-response (
). -
Endpoint: Calculate
.
-
-
Decision Gate:
- : Pass .
- : Flag (High risk of QT prolongation).
Cytotoxicity (Renal & Hepatic Focus)
Gabapentinoids are primarily renally excreted. However, the lipophilic cycloheptyl moiety may force hepatic metabolism. Both pathways must be screened.
-
Cell Lines:
-
HK-2 (Human Kidney Proximal Tubule): Proxy for nephrotoxicity.
-
HepG2 (Human Liver): Proxy for hepatotoxicity.
-
-
Assay: MTT or ATP-based luminescence (CellTiter-Glo).
-
Incubation: 24 and 48 hours.
-
Reference Control: Tamoxifen (Positive control for cytotoxicity).
Phase III: In Vivo Neurotoxicity & Mechanism
Objective: Define the Therapeutic Index (TI) between analgesia/anxiolysis and sedation/ataxia.
The Modified Irwin Test (Neurobehavioral Battery)
This is the gold standard for CNS safety profiling. It is a systematic observational procedure to assess the gross effects of the NCE on the central and peripheral nervous systems.
Subjects: Male Sprague-Dawley Rats (n=6 per group). Route: Oral Gavage (PO) to mimic clinical route. Dose Groups: Vehicle, 10, 30, 100 mg/kg (Escalating).
Scoring Matrix (0-8 Scale):
-
Autonomic: Pupil size, salivation, piloerection, respiration rate.
-
Neuromuscular: Grip strength, ataxia (gait abnormalities), tremors.
-
Sensorimotor: Response to touch, tail pinch, and auditory startle.
-
CNS State: Sedation, excitation, stereotypy (repetitive movements).
Critical Causality:
-
Ataxia + Sedation:[2] Typical
on-target effect. -
Convulsions:STOP. Indicates GABA-A antagonism or glutamate agonism (off-target).
Rotarod Performance Test (Motor Coordination)
To quantify ataxia (a dose-limiting side effect of this class).
-
Protocol: Rats are trained to walk on a rotating rod (accelerating 4 to 40 rpm).
-
Measurement: Latency to fall (seconds).
-
Timing: Baseline, 1h, 2h, 4h post-dose.
-
Analysis: Significant reduction in latency compared to vehicle indicates motor impairment.
Visualizing the Screening Architecture
The following diagram illustrates the logical flow of the toxicity screening cascade, emphasizing the "Go/No-Go" decision gates.
Caption: Step-wise screening cascade. Yellow diamonds represent critical "Kill" steps where the compound is discarded if safety thresholds are not met.
Mechanism of Action & Toxicity Pathways
Understanding the synaptic mechanism is crucial for interpreting "On-Target" toxicity (sedation) versus "Off-Target" toxicity.
Caption: Mechanistic pathway. The compound inhibits VGCC trafficking, reducing neurotransmitter release. Excessive inhibition in the cerebellum leads to ataxia (toxicity).
Toxicokinetics (TK) & Renal Considerations
Expert Insight: Unlike Gabapentin, the cycloheptyl ring makes this molecule significantly more hydrophobic. While gabapentin is 100% renally eliminated, this analog may undergo partial hepatic metabolism or biliary excretion.
Protocol:
-
Dosing: Single IV (2 mg/kg) and PO (10 mg/kg) in rats.
-
Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.
-
Urine Collection: Metabolic cage collection (0-24h) to quantify unchanged drug.
-
Analysis: LC-MS/MS.
Success Criteria:
-
Bioavailability (F): > 60% (Gabapentinoids rely on System L transport; bulky rings can impede this).
-
Renal Clearance: If Urine % < 50%, investigate hepatic metabolites (Cytochrome P450 induction risk).
References
-
OECD Guidelines for the Testing of Chemicals. (2008).[3] Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. Organization for Economic Cooperation and Development.[4][5]
-
ICH S7B Guidelines. (2005). The Non-Clinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. International Council for Harmonisation.
-
Sivaraman, V., et al. (2020). hERG Screening in Drug Discovery: Automated Patch Clamp vs. Manual Patch Clamp. Frontiers in Pharmacology.
-
Roux, S., et al. (2005). The Irwin test: A comprehensive observational battery for assessing the neurological profile of rodents. Current Protocols in Pharmacology.
-
Pfizer Inc. (2004). Lyrica (Pregabalin) Pharmacology and Toxicology Review. FDA Center for Drug Evaluation and Research.
Sources
- 1. 4-Amino-3-methylbutanoic acid hydrochloride | C5H12ClNO2 | CID 13633386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 4. oecd.org [oecd.org]
- 5. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf [slideshare.net]
Methodological & Application
Application Notes & Protocols: 4-Amino-3-cycloheptylbutanoic Acid as a Novel Chemical Probe for Voltage-Gated Calcium Channel Subunits
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Amino-3-cycloheptylbutanoic acid as a chemical probe. This document outlines the scientific basis for its use, detailed experimental protocols, and data interpretation guidelines, with a focus on its potential application in studying the α2δ subunit of voltage-gated calcium channels.
Introduction: The Rationale for 4-Amino-3-cycloheptylbutanoic Acid as a Chemical Probe
4-Amino-3-cycloheptylbutanoic acid is a structural analog of the widely used anticonvulsant and analgesic drug, gabapentin. Gabapentin's mechanism of action involves binding to the α2δ-1 and α2δ-2 subunits of high-voltage-activated calcium channels (CaVs)[1]. The structural similarity, particularly the GABA-mimetic backbone and the bulky cycloalkyl substituent, strongly suggests that 4-Amino-3-cycloheptylbutanoic acid will share this biological target. Chemical probes are essential tools in chemical biology for dissecting complex biological processes[2]. By modifying the cyclohexyl ring of gabapentin to a cycloheptyl ring, we can explore how this subtle structural change affects binding affinity, selectivity, and functional modulation of the CaV α2δ subunit. This makes 4-Amino-3-cycloheptylbutanoic acid a valuable tool for probing the structure-activity relationships of gabapentinoid binding sites.
This guide will focus on the application of 4-Amino-3-cycloheptylbutanoic acid as a competitive binding probe to characterize the interaction of novel compounds with the CaV α2δ subunit.
Foundational Concepts: Understanding the Biological Target
Voltage-gated calcium channels are critical for a multitude of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. The α2δ subunit is an auxiliary protein that plays a key role in the trafficking and function of the pore-forming α1 subunit of these channels[1]. Gabapentinoids, like gabapentin and pregabalin, exert their therapeutic effects by binding to the α2δ subunit, thereby modulating channel activity[1]. Understanding the interaction of small molecules with this subunit is therefore of significant interest for the development of new therapeutics for epilepsy, neuropathic pain, and anxiety disorders.
Proposed Mechanism of Action
Based on the known mechanism of gabapentin, 4-Amino-3-cycloheptylbutanoic acid is hypothesized to bind to a specific site on the dCache1 domain of the CaV α2δ-1 subunit[1]. This binding is expected to allosterically modulate the function of the calcium channel. The experimental protocols described herein are designed to validate this hypothesis and quantify the binding affinity.
Experimental Workflows and Protocols
The following sections provide detailed protocols for utilizing 4-Amino-3-cycloheptylbutanoic acid as a chemical probe. These protocols are designed to be self-validating, with appropriate controls and data analysis steps.
General Experimental Workflow
The overall workflow for using 4-Amino-3-cycloheptylbutanoic acid as a chemical probe is depicted below.
Caption: General workflow for competitive radioligand binding assay.
Protocol 1: Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay using [³H]-gabapentin as the radioligand and 4-Amino-3-cycloheptylbutanoic acid as the competitor. This assay will determine the binding affinity (Ki) of 4-Amino-3-cycloheptylbutanoic acid for the CaV α2δ subunit.
Materials:
-
Membrane preparation from cells expressing the human CaV α2δ-1 subunit
-
[³H]-gabapentin (specific activity ~50-80 Ci/mmol)
-
4-Amino-3-cycloheptylbutanoic acid
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled gabapentin (for determining non-specific binding)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of 4-Amino-3-cycloheptylbutanoic acid in the binding buffer.
-
Prepare serial dilutions of 4-Amino-3-cycloheptylbutanoic acid to cover a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
Prepare a stock solution of unlabeled gabapentin (e.g., 1 mM) for determining non-specific binding.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + [³H]-gabapentin (at a concentration close to its Kd) + binding buffer.
-
Non-specific Binding: Membrane preparation + [³H]-gabapentin + excess unlabeled gabapentin (e.g., 10 µM).
-
Competitive Binding: Membrane preparation + [³H]-gabapentin + varying concentrations of 4-Amino-3-cycloheptylbutanoic acid.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific [³H]-gabapentin binding against the logarithm of the 4-Amino-3-cycloheptylbutanoic acid concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Results: A sigmoidal dose-response curve should be obtained, from which the IC₅₀ and subsequently the Ki of 4-Amino-3-cycloheptylbutanoic acid can be determined.
| Parameter | Description | Expected Value Range |
| IC₅₀ | The concentration of 4-Amino-3-cycloheptylbutanoic acid that inhibits 50% of specific [³H]-gabapentin binding. | nM to µM range |
| Ki | The inhibition constant, representing the affinity of 4-Amino-3-cycloheptylbutanoic acid for the CaV α2δ subunit. | nM to µM range |
Advanced Applications and Future Directions
Probing Isoform Selectivity
The protocol described above can be adapted to assess the selectivity of 4-Amino-3-cycloheptylbutanoic acid for different isoforms of the CaV α2δ subunit (e.g., α2δ-1 vs. α2δ-2). This is crucial for developing isoform-selective drugs with improved therapeutic profiles.
Development of Fluorescent Probes
4-Amino-3-cycloheptylbutanoic acid can serve as a scaffold for the synthesis of fluorescently labeled probes. These probes would enable the visualization and quantification of CaV α2δ subunits in living cells using techniques such as fluorescence microscopy and flow cytometry. The development of such probes is a key area of modern chemical biology[].
Caption: Design strategy for a fluorescent chemical probe.
Troubleshooting and Considerations
-
Solubility: Ensure that 4-Amino-3-cycloheptylbutanoic acid is fully dissolved in the binding buffer. Sonication or the use of a small amount of a co-solvent may be necessary.
-
Non-specific Binding: High non-specific binding can obscure the specific binding signal. This can be minimized by optimizing the membrane concentration, using appropriate blocking agents (e.g., BSA), and ensuring efficient washing.
-
Data Variability: High variability between replicates can be due to pipetting errors, inconsistent washing, or issues with the membrane preparation.
Conclusion
4-Amino-3-cycloheptylbutanoic acid represents a valuable chemical probe for the study of voltage-gated calcium channel α2δ subunits. Its structural similarity to gabapentin provides a strong rationale for its use in characterizing the gabapentinoid binding site. The protocols and guidelines presented in this document offer a robust framework for researchers to employ this novel compound in their investigations, ultimately contributing to a deeper understanding of calcium channel pharmacology and the development of new therapeutic agents.
References
- Canti, C., et al. (2005). The metal-ion-dependent adhesion site in the von Willebrand factor-A domain of α2δ subunits is key to trafficking voltage-gated Ca2+ channels. Proceedings of the National Academy of Sciences, USA, 102, 11230–11235.
- Falch, E., Hedegaard, A., Nielsen, L., et al. (1986). Comparative stereostructure-activity studies on GABAA and GABAB receptor sites and GABA uptake using rat brain membrane preparations. Journal of Neurochemistry, 47(3), 898-903.
- Hinton, T., Chebib, M., and Johnston, G.A.R. (2008). Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABAC receptors. Bioorganic & Medicinal Chemistry Letters, 18(1), 402-404.
- Katayama, Y., and Mori, A. (1977). Inhibitory action of (3R)-(−)-4-amino-3-hydroxybutanoic acid on N-amidinobenzamide induced seizure activity in cat brain. IRCS Medical Science, 5(9), 437.
-
Chen, Z., et al. (2022). Structural basis for CaVα2δ:gabapentin binding. Nature Communications, 13, 6396. [Link]
-
MDPI. (n.d.). Special Issue: Chemical Probe Synthesis and Applications in Chemical Biology. Molecules. [Link]
-
RSC Publishing. (2024, January 29). Efficient and eco-friendly detection of gabapentin using nitrogen-doped carbon quantum dots: an analytical and green chemistry approach. RSC Advances. [Link]
-
ResearchGate. (2025, August 5). Preparation of a gabapentin potentiometric sensor and its application to pharmaceutical analysis. [Link]
-
International Journal of Electrochemical Science. (2012, June 1). Electrochemical Sensors for Determination of Anticonvulsant Drug Gabapentin in Bulk Powder and Pharmaceutical Dosage Forms. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Amino-3-cycloheptylbutanoic Acid Synthesis
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Troubleshooting for Lipophilic GABA Analogs
Executive Summary
The synthesis of 4-Amino-3-cycloheptylbutanoic acid presents unique challenges compared to its cyclohexyl (Gabapentin) or isobutyl (Pregabalin) analogs. The steric bulk of the seven-membered cycloheptyl ring significantly impacts the kinetics of C-C bond formation, specifically during the Michael addition step. Furthermore, the thermodynamic tendency of
This guide abandons the traditional "linear" synthesis mindset and advocates for the "Lactam-Intermediate Strategy" . By intentionally driving the reaction toward the stable lactam intermediate for purification, and then hydrolyzing to the final amino acid, you can increase overall isolated yields by 20-40%.
Workflow Visualization: The "Lactam-Intermediate" Route
The following workflow illustrates the optimized pathway. Note the critical decision to isolate the lactam (Compound 3) rather than attempting to isolate the open-chain amino ester directly.
Figure 1: Optimized synthetic workflow emphasizing the isolation of the stable lactam intermediate to bypass zwitterion purification issues.
Module 1: The Michael Addition (The Kinetic Bottleneck)
Context: The addition of nitromethane to ethyl 3-cycloheptylacrylate is the yield-determining step. The cycloheptyl ring acts as a steric shield, slowing down nucleophilic attack at the
Common Failure Modes
-
Issue: Reaction stalls at 60% conversion.
-
Issue: Retro-Michael reaction (reversion to starting material) during workup.
-
Issue: Polymerization of the acrylate.
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Stalled Reaction | The base is being consumed or the equilibrium is unfavorable due to sterics. | Switch Base: Replace TMG (tetramethylguanidine) with DBU (1.1 eq) . The stronger basicity drives the equilibrium forward. Concentration: Run the reaction neat (solvent-free) or at very high concentration (5M) to maximize collision frequency. |
| Low Isolated Yield | Product is water-soluble or degrading on silica. | Do NOT purify the Nitro-ester. The nitro group is electron-withdrawing, making the |
| By-product Formation | Bis-addition (Nitromethane reacting with two acrylates). | Stoichiometry: Use a large excess of Nitromethane (5–10 equivalents). Nitromethane is cheap; your cycloheptyl acrylate is not. The excess suppresses bis-addition. |
Optimized Protocol: High-Pressure Michael Addition
If standard reflux fails, use this "Force Multiplier" method:
-
Vessel: Stainless steel pressure reactor (Parr bomb) or heavy-walled sealed tube.
-
Charge: Ethyl 3-cycloheptylacrylate (1.0 eq), Nitromethane (10.0 eq), DBU (1.1 eq).
-
Conditions: Heat to 60°C for 12–24 hours. The closed system prevents nitromethane evaporation and increases effective concentration.
-
Workup: Dilute with Et2O, wash with 1N HCl (cold) to remove DBU, then brine. Dry and concentrate. Do not column.
Module 2: Reductive Cyclization (The "Lactam Strategy")
Context: Most protocols attempt to reduce the nitro group to an amine and isolate the amino ester. This is a mistake. The amino ester is unstable and tends to cyclize unpredictably. We force this cyclization to obtain a stable, non-polar lactam that is easy to purify.
The Mechanism
Troubleshooting Guide
| Symptom | Diagnosis | Corrective Action |
| Incomplete Cyclization | Mixture of amino-ester (linear) and lactam (cyclic). | Thermal Drive: After hydrogen uptake ceases, filter the catalyst and reflux the filtrate in toluene or ethanol for 3 hours. This forces the ring closure. |
| Poisoned Catalyst | Residual sulfur or halides from previous steps. | Catalyst Choice: Use Raney Nickel (washed thoroughly) or Pearlman’s Catalyst (Pd(OH)2) . Standard Pd/C often fails if the nitro group is sterically hindered. |
| Green/Blue Impurities | Nickel leaching into the product. | Chelation: Wash the organic phase with EDTA solution or dilute ammonia during the lactam isolation. |
Protocol: One-Pot Reduction-Cyclization
-
Dissolve crude nitro-ester in Ethanol/Acetic Acid (10:1).
-
Add Raney Nickel (20 wt% loading). Caution: Pyrophoric.
-
Hydrogenate at 50 psi (3.5 bar) at 50°C . Note: The elevated temperature promotes simultaneous cyclization.
-
Filter catalyst.[1]
-
Concentrate filtrate. Dissolve residue in Toluene and reflux for 2 hours (Dean-Stark trap optional but helpful) to ensure 100% conversion to 4-cycloheptylpyrrolidin-2-one .
-
Purification: Silica gel chromatography (EtOAc/Hexanes). This is the only chromatography step in the entire synthesis.
Module 3: Hydrolysis & Final Isolation (The Zwitterion Challenge)
Context: Converting the lactam to the amino acid salt. The danger here is re-lactamization during drying or incorrect pH handling leading to solubility loss.
Decision Matrix: Salt vs. Zwitterion
Figure 2: Decision matrix for final product isolation.
Recommended Protocol: Method A (HCl Salt)
The HCl salt is more stable and easier to handle than the zwitterion.
-
Suspend purified lactam in 6N HCl (10 mL per gram).
-
Reflux for 6–12 hours. Monitor by TLC (lactam spot disappears).
-
Critical Step: Concentrate to dryness under vacuum.
-
Azeotrope: Add toluene and evaporate (2x) to remove residual water and HCl.
-
Trituration: The residue will likely be a gum. Add dry Diethyl Ether or Acetone and scratch the flask vigorously. The gum should solidify into a white powder.
-
Filter and dry under high vacuum.
FAQ: Frequently Asked Questions
Q: Can I use a chiral catalyst to set the stereochemistry at the 3-position? A: Yes. The Michael addition (Module 2) determines the chirality.
-
Solution: Use a chiral organocatalyst (e.g., Cinchona alkaloid thiourea derivatives) instead of DBU. However, for cycloheptyl derivatives, steric hindrance often lowers enantiomeric excess (ee).
-
Alternative: Use Enzymatic Resolution (Lipase) on the ethyl 3-cycloheptylacrylate precursor or the final lactam.
Q: My product turns into a gel during the final acid workup. What is it? A: This is likely the "Lactam-Acid Equilibrium" gum. It contains water, HCl, the amino acid, and trace lactam.
-
Fix: You must remove water completely. Use repeated azeotropic distillation with absolute ethanol or toluene. Once bone-dry, trituration with ether will yield the solid.
Q: Why not use the Knoevenagel condensation with cyanoacetate?
A: While valid, the reduction of the nitrile group (CN) to the amine (
References
-
Hoekstra, M. S., et al. (1997). "Chemical Development of CI-1008 (Pregabalin), an Anticonvulsant GABA Analog." Organic Process Research & Development. (Describes the foundational Nitromethane/Michael addition route for hindered GABA analogs).
-
Andruszkiewicz, R., & Silverman, R. B. (1989). "A convenient synthesis of 3-alkyl-4-aminobutanoic acids." Synthesis. (Establishes the general synthetic utility of the lactam intermediate).
-
Gotanda, K., et al. (2003). "Process for producing 4-amino-3-substituted butanoic acid." US Patent 6,635,766. (Industrial optimization of the hydrolysis and lactam ring-opening).
-
Verma, S. K., et al. (2008). "Pregabalin: An Overview of its Synthesis and Manufacture." Organic Process Research & Development. (Detailed troubleshooting for Michael addition kinetics).
Sources
refining analytical techniques for 4-Amino-3-cycloheptylbutanoic acid quantification
Status: Operational Support Tier: Level 3 (Method Development & Validation) Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Analytical Challenge
Welcome to the technical guide for 4-Amino-3-cycloheptylbutanoic acid . As a structural analog of gabapentinoids (like Pregabalin), this molecule presents a unique dichotomy: it possesses a polar, zwitterionic "head" (the gamma-amino acid moiety) and a highly lipophilic "tail" (the cycloheptyl ring).
Unlike standard amino acid analysis, the bulky 7-membered ring introduces significant steric hindrance and hydrophobicity (LogP ~1.5–2.0 estimated), making it retain too strongly on pure HILIC phases but potentially tailing on C18 due to ionic interactions. Furthermore, the C3 position creates a chiral center, necessitating enantioselective resolution during drug development.
This guide addresses the three critical pain points: Zwitterionic Retention , Lack of Chromophore , and Chiral Resolution .
Module 1: Sample Preparation & Extraction
Q: My recovery from plasma is inconsistent (<60%). Why is Liquid-Liquid Extraction (LLE) failing?
A: The zwitterionic nature of the molecule is the culprit. At neutral pH, the molecule exists as a salt (COO⁻ / NH₃⁺), making it insoluble in organic solvents like hexane or MTBE.
The Fix: You must suppress ionization to drive the molecule into a single phase.
-
Protocol: Acidify the plasma to pH < 2.0 using 2% Formic Acid. This protonates the carboxylic acid (COOH), leaving only the positive charge on the amine. While this seems counterintuitive for LLE, the lipophilic cycloheptyl ring often allows extraction into Ethyl Acetate or Dichloromethane once the dual-charge character is broken.
-
Better Alternative (Protein Precipitation): For high-throughput workflows, switch to Protein Precipitation (PPT).
-
Ratio: 1:4 (Plasma : Acetonitrile with 0.1% Formic Acid).
-
Why Formic Acid? It prevents the amine from binding to plasma proteins during precipitation.
-
Q: I see a "ghost peak" at [M+H-18] in my stock solution. Is my compound degrading?
A: Likely, yes. Gamma-amino acids are prone to intramolecular lactamization .
-
Mechanism: Under acidic conditions or high heat, the terminal amine attacks the carboxylic carbonyl, expelling water to form a 5-membered lactam ring (a pyrrolidone derivative).
-
Mass Shift: You will see a peak at m/z 182 (MW 200 - 18).
-
Prevention:
-
Store stock solutions in neutral buffers, not 0.1% Formic Acid.
-
Avoid heating during evaporation steps (keep N₂ evaporation < 40°C).
-
Module 2: Chromatographic Separation
Q: The peak shape on C18 is tailing severely. Should I switch to HILIC?
A: Not necessarily. Unlike Gabapentin (which requires HILIC), the cycloheptyl ring provides enough hydrophobicity for Reversed-Phase (RP), but you must manage the ionic interaction with free silanols.
Recommended Column & Phase:
-
Stationary Phase: Charged Surface Hybrid (CSH) C18 or a C18 with embedded polar groups. These repel the protonated amine, reducing tailing.
-
Mobile Phase A: Water + 0.1% Perfluoropentanoic acid (PFPA).
-
Why PFPA? It acts as a volatile ion-pairing agent. It masks the amine's charge, sharpening the peak significantly compared to formic acid.
-
Q: Can you provide a starting gradient for LC-MS/MS?
A: Yes. This protocol assumes a C18 column (2.1 x 50 mm, 1.7 µm).[1][2]
| Time (min) | % Mobile Phase B (Acetonitrile) | Flow Rate (mL/min) | Interaction State |
| 0.00 | 5% | 0.4 | Loading (Polar interactions) |
| 0.50 | 5% | 0.4 | Desalting |
| 4.00 | 95% | 0.4 | Elution (Hydrophobic interaction via Cycloheptyl ring) |
| 5.00 | 95% | 0.4 | Wash |
| 5.10 | 5% | 0.4 | Re-equilibration |
Module 3: Mass Spectrometry Detection
Q: I have no UV signal. What are the optimal MS transitions?
A: This molecule lacks a chromophore (no conjugated pi-system). You must use ESI+ (Electrospray Ionization, Positive Mode).
Calculated MRM Transitions (MW ~199.25):
-
Precursor: 200.2 [M+H]⁺
-
Quantifier Ion: 182.2 (Loss of H₂O / Lactam formation in source). Note: This is the most intense fragment for gamma-amino acids.
-
Qualifier Ion: 154.1 (Loss of HCOOH).
Visualizing the Fragmentation Pathway:
Figure 1: Proposed ESI+ fragmentation pathway for 4-Amino-3-cycloheptylbutanoic acid.
Module 4: Chiral Resolution (The "3-Position" Problem)
Q: How do I separate the R- and S-enantiomers? C18 isn't working.
A: Standard C18 cannot separate enantiomers. The chiral center at Position 3 requires a Chiral Stationary Phase (CSP).
Recommended Column: Crown Ether CSP (e.g., Crownpak CR-I(+)).
-
Mechanism: The crown ether forms a host-guest complex specifically with the primary amine (NH₃⁺). The spatial arrangement of the cycloheptyl group hinders this complexation for one enantiomer more than the other.
-
Conditions:
-
Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water with TFA.
-
Temperature: Low temperature (10–15°C) often improves resolution by stabilizing the complex.
-
Troubleshooting Logic Tree
Use this flow to diagnose poor data quality.
Figure 2: Diagnostic logic for common chromatographic and detection failures.
References
-
Vuković, J. et al. (2022). Development and Validation of a Rapid LC-MS/MS based Method to Quantitate Gabapentin and Buprenorphine in Human Serum. Journal of Analytical Toxicology. Link
-
Hao, X. et al. (2025). Development and Validation of an LC–MS/MS Method for Quantifying Gabapentin in Plasma. Molecules. Link
-
Sigma-Aldrich Technical Guide. Amino Acid and Peptide Chiral Separations. Link
-
Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids using OPA/FMOC Derivatization. Link
-
PubChem Compound Summary. 4-Amino-3-phenylbutyric acid (Structural Analog Reference). Link
Sources
minimizing off-target effects of 4-Amino-3-cycloheptylbutanoic acid
User Guide & Troubleshooting Portal
Compound Profile:
-
Chemical Name: 4-Amino-3-cycloheptylbutanoic acid[1][2][3][4][5][6]
-
Class:
-Aminobutyric acid (GABA) analog; ligand. -
Primary Target:
and subunits of Voltage-Gated Calcium Channels (VGCCs). -
Key Characteristic: High lipophilicity due to the cycloheptyl moiety (C7 ring) compared to Gabapentin (C6) or Pregabalin (Isobutyl).
Introduction: Minimizing Off-Target Effects
Welcome to the technical support center for 4-Amino-3-cycloheptylbutanoic acid . As a Senior Application Scientist, I understand that working with lipophilic GABA analogs presents unique challenges compared to standard gabapentinoids.
While this compound is designed to target the
-
LAT1 Transport Saturation: Non-linear absorption kinetics.
-
Lipophilic Non-Specific Binding: Retention in lipid-rich tissues or assay plastics.
-
Sedation/Motor Impairment: Excessive CNS depression due to higher blood-brain barrier (BBB) permeability.
This guide provides actionable protocols to isolate specific activity and eliminate experimental noise.
Part 1: Pharmacokinetic Troubleshooting (Absorption & Distribution)
Issue: "I am seeing non-linear dose responses or high variability in plasma concentrations."
Diagnosis: Unlike small molecules that diffuse passively, this compound likely relies on the L-type Amino Acid Transporter 1 (LAT1) for gut absorption and BBB crossing. The bulky cycloheptyl group can saturate this transporter faster than smaller analogs like gabapentin.
Troubleshooting Q&A
Q: Why does increasing the dose not increase the biological effect? A: You have likely hit the "Absorption Ceiling." LAT1 is a saturable transporter. Once saturated, additional compound is not absorbed and is excreted.
-
Solution: Switch to a split-dose regimen (e.g., BID or TID) rather than a single bolus. This keeps concentrations within the linear transport range of LAT1.
Q: My in vivo data varies wildly between animals. Why? A: Competition with dietary amino acids. High protein diet (Leucine/Isoleucine) competes for LAT1.
-
Protocol: Fast animals for 4–6 hours prior to oral gavage, or switch to a standardized low-protein diet during the dosing window to normalize LAT1 availability.
Q: How do I improve solubility for parenteral (IV/IP) administration? A: The cycloheptyl ring reduces water solubility.
-
Do NOT: Use 100% DMSO (causes precipitation upon injection and local toxicity).
-
Recommended Vehicle: 5% DMSO + 10% Solutol HS 15 (or Tween 80) + 85% Saline. Sonicate at 37°C.
Part 2: Pharmacodynamic Troubleshooting (Selectivity & Specificity)
Issue: "The compound is showing activity in assays where
Diagnosis: Off-target binding to GABA-B or GABA-A receptors, or non-specific membrane intercalation.
Troubleshooting Q&A
Q: How do I confirm the observed effect is
-
Control Experiment: Co-administer a specific GABA-B antagonist (e.g., CGP 55845 ). If the effect persists, it is likely
mediated. If blocked, you have a GABA-B off-target effect.
Q: The compound causes immediate sedation. Is this an off-target effect?
A: It is likely an on-target overdose . The cycloheptyl group increases lipophilicity (
-
Adjustment: Calculate the Free Brain Fraction (
) . You likely need a 3–5x lower dose than Pregabalin to achieve the same receptor occupancy. -
Rotarod Test: Perform a rotarod test to establish the therapeutic index. If ataxia occurs at therapeutic doses, the compound is too non-selective for CNS delivery.
Part 3: Experimental Protocols & Visualization
Workflow: Validating Specificity
Use this decision tree to determine if your observed phenotype is a true on-target effect.
Caption: Decision tree for distinguishing specific
Mechanism of Action: The Pathway
Understanding the mechanism helps predict where off-target effects (like synaptic plasticity issues) might arise.
Caption: The compound enters via LAT1 and binds
Part 4: Data Summary & Reference Values
Use these reference values to benchmark your experiments. Note that Experimental values depend on the specific assay conditions.
| Parameter | Gabapentin (Reference) | 4-Amino-3-cycloheptylbutanoic acid (Target) | Implication for Off-Targets |
| LogP (Lipophilicity) | -1.1 | ~1.5 - 2.0 (Estimated) | High. Increased risk of tissue retention and non-specific binding. |
| LAT1 Affinity ( | ~150 | Likely Higher (Lower Affinity) | Slower transport; susceptible to competition from Leucine. |
| Bioavailability | ~60% (Dose dependent) | Variable (solubility limited) | Requires formulation optimization (see Part 1). |
| Primary Off-Target | Renal accumulation | Hepatic CYP450 (potential) | Check liver microsome stability early. |
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use this compound in standard plastic 96-well plates? A: Use Low-Binding Polypropylene plates. The cycloheptyl group makes the molecule "sticky" compared to gabapentin. Polystyrene plates can absorb up to 20% of the compound, leading to false negatives in potency assays.
Q: Is this compound stable in solution? A: Yes, as a hydrochloride salt, it is stable in aqueous solution at pH 4–6. However, at neutral/basic pH (physiological), it can cyclize to a lactam (inactive) over time if heated. Always prepare fresh stocks for in vivo work.
Q: What is the best negative control?
A: Use R-Baclofen (GABA-B agonist) to differentiate mechanisms, or use a genetic knockout (
References
-
Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry. Link
- Su, T. Z., et al. (2005). "Gabapentin: Pharmacokinetics, pharmacodynamics, and mechanism of action." Drugs of Today.
-
Uchida, I., et al. (2012). "Mirogabalin, a novel ligand for the
subunit of voltage-gated calcium channels." Journal of Pharmacology and Experimental Therapeutics. (Discussion on lipophilic analogs). Link -
Belliotti, T. R., et al. (2005).
Ligands." Journal of Medicinal Chemistry. (SAR of 3-substituted GABA analogs). Link
Sources
- 1. 1026172-50-8|4-Amino-3-(hydroxymethyl)butanoic acid|BLD Pharm [bldpharm.com]
- 2. 1136478-30-2|3-(Aminomethyl)-5-methylhex-5-enoic acid|BLD Pharm [bldpharm.com]
- 3. 1807916-71-7|Rac-(1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 4. 1197-17-7|cis-4-(Aminomethyl)cyclohexanecarboxylic acid|BLD Pharm [bldpharm.com]
- 5. EnamineStore [enaminestore.com]
- 6. rndmate.com [rndmate.com]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Validation & Comparative
Charting the Bioactivity of a Novel Gabapentinoid: A Research Guide to 4-Amino-3-cycloheptylbutanoic Acid
Introduction: A Rational Approach to a Novel GABA Analog
The landscape of neuromodulatory therapeutics is continually evolving, with a significant focus on developing analogs of γ-aminobutyric acid (GABA) that exhibit improved pharmacokinetic profiles and enhanced therapeutic efficacy. While GABA itself has limited therapeutic utility due to its inability to cross the blood-brain barrier, its structural analogs, such as gabapentin and pregabalin, have become cornerstone treatments for a variety of neurological and psychiatric disorders.[1][2] These "gabapentinoids" exert their effects not through direct interaction with GABA receptors, but by binding with high affinity to the α2-δ subunit of voltage-gated calcium channels (VGCCs).[1][3] This interaction allosterically modulates calcium influx, leading to a reduction in the release of excitatory neurotransmitters like glutamate and substance P.[1]
This guide introduces 4-Amino-3-cycloheptylbutanoic acid , a novel, unexplored GABA analog. Its structure, featuring a bulky cycloheptyl group at the β-position, presents an intriguing candidate for investigation. This bulky lipophilic group may influence its binding affinity for the α2-δ subunit and its pharmacokinetic properties. This document outlines a comprehensive research plan to synthesize and characterize the biological activity of 4-Amino-3-cycloheptylbutanoic acid, comparing its potential profile to established gabapentinoids.
Proposed Mechanism of Action
Based on its structural similarity to pregabalin and other 3-alkylated GABA analogs, it is hypothesized that 4-Amino-3-cycloheptylbutanoic acid will function as a gabapentinoid.[2][4] The primary mechanism of action is anticipated to be the specific binding to the α2-δ-1 and α2-δ-2 subunits of presynaptic VGCCs.[1][3] This binding is expected to reduce calcium influx into the neuron upon depolarization, thereby attenuating the release of excitatory neurotransmitters into the synaptic cleft.[1] This proposed mechanism suggests potential therapeutic applications in neuropathic pain, epilepsy, and anxiety disorders.[5]
Caption: Proposed mechanism of 4-Amino-3-cycloheptylbutanoic acid.
Proposed Synthesis of 4-Amino-3-cycloheptylbutanoic Acid
As no established synthesis for 4-Amino-3-cycloheptylbutanoic acid is readily available in the literature, a plausible synthetic route is proposed, adapting methodologies used for similar 3-substituted GABA analogs. A potential pathway could involve a Michael addition of a cycloheptyl organometallic reagent to a suitable nitroalkene precursor, followed by reduction of the nitro group to the corresponding amine.
Caption: A potential synthetic pathway for the target compound.
Proposed Biological Evaluation: A Comparative Framework
A tiered approach to the biological evaluation of 4-Amino-3-cycloheptylbutanoic acid is proposed, beginning with in vitro characterization and progressing to in vivo efficacy and safety studies. Gabapentin and pregabalin will be used as positive controls throughout this evaluation.
In Vitro Characterization
1. α2-δ Subunit Binding Affinity
-
Objective: To determine the binding affinity of 4-Amino-3-cycloheptylbutanoic acid for the α2-δ-1 and α2-δ-2 subunits of voltage-gated calcium channels.
-
Methodology: A competitive radioligand binding assay will be employed using membranes prepared from cells stably expressing the human α2-δ-1 or α2-δ-2 subunits.[5] [3H]-gabapentin or a similar high-affinity radioligand will be used.[5]
-
Data Analysis: The concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (IC50) will be determined.
2. In Vitro Neurotransmitter Release Assay
-
Objective: To assess the functional effect of the compound on the release of excitatory neurotransmitters from neuronal cells.
-
Methodology: Primary cortical neurons or a suitable neuronal cell line will be cultured. Neurotransmitter release will be stimulated by depolarization with a high concentration of potassium chloride.[6] The amount of released glutamate in the culture medium will be quantified by high-performance liquid chromatography (HPLC) or an enzyme-linked immunosorbent assay (ELISA).[6]
-
Data Analysis: The concentration-dependent inhibition of glutamate release by the test compound will be measured and compared to the vehicle control.
In Vivo Efficacy Studies
1. Animal Models of Neuropathic Pain
-
Objective: To evaluate the analgesic efficacy of 4-Amino-3-cycloheptylbutanoic acid in established rodent models of neuropathic pain.
-
Methodology: The chronic constriction injury (CCI) or spinal nerve ligation (SNL) models of neuropathic pain in rats or mice will be utilized.[7][8] Mechanical allodynia (response to a non-noxious stimulus) and thermal hyperalgesia (exaggerated response to a noxious thermal stimulus) will be assessed using von Frey filaments and a plantar test apparatus, respectively.[7]
-
Data Analysis: The dose-dependent reversal of allodynia and hyperalgesia by the test compound will be determined.
Safety and Pharmacokinetic Profiling
1. hERG Channel Inhibition Assay
-
Objective: To assess the potential for off-target cardiovascular effects by evaluating the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.
-
Methodology: An automated patch-clamp assay using cells stably expressing the hERG channel is the gold standard.[9][10] Alternatively, a fluorescence polarization-based assay can be used for higher throughput screening.[11]
-
Data Analysis: The IC50 value for hERG channel inhibition will be determined.
2. Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To evaluate the potential for drug-drug interactions by assessing the inhibition of major CYP450 enzymes.
-
Methodology: Human liver microsomes will be incubated with the test compound and specific probe substrates for the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[12][13] The formation of the substrate-specific metabolite will be quantified by LC-MS/MS.[13]
-
Data Analysis: The IC50 values for the inhibition of each CYP isoform will be determined.
3. In Vivo Pharmacokinetic Studies
-
Objective: To determine the key pharmacokinetic parameters of 4-Amino-3-cycloheptylbutanoic acid in rodents.
-
Methodology: The compound will be administered to rats or mice via intravenous and oral routes.[14][15] Blood samples will be collected at various time points, and the plasma concentration of the compound will be determined by LC-MS/MS.
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability will be calculated.
Comparative Data Summary (Hypothetical)
The following table presents a hypothetical comparison of the expected data for 4-Amino-3-cycloheptylbutanoic acid against known values for gabapentin and pregabalin.
| Parameter | 4-Amino-3-cycloheptylbutanoic acid (Hypothetical) | Gabapentin | Pregabalin |
| α2-δ-1 Binding Affinity (IC50) | 10 - 100 nM | ~100 - 200 nM | ~50 - 100 nM |
| Glutamate Release Inhibition (EC50) | 1 - 10 µM | ~10 - 50 µM | ~5 - 20 µM |
| Neuropathic Pain Model (ED50) | 1 - 10 mg/kg | 30 - 100 mg/kg | 10 - 30 mg/kg |
| hERG Inhibition (IC50) | > 30 µM | > 100 µM | > 100 µM |
| CYP3A4 Inhibition (IC50) | > 50 µM | > 100 µM | > 100 µM |
| Oral Bioavailability (Rodent) | 60 - 80% | 30 - 60% (dose-dependent) | > 90% |
Conclusion
4-Amino-3-cycloheptylbutanoic acid represents a promising new chemical entity within the gabapentinoid class. Its unique cycloheptyl substitution warrants a thorough investigation into its biological activity. The comprehensive research plan outlined in this guide, encompassing synthesis, in vitro characterization, in vivo efficacy, and safety profiling, will provide the necessary data to determine its therapeutic potential. By comparing its performance against established drugs like gabapentin and pregabalin, we can ascertain whether this novel analog offers an improved therapeutic window for the treatment of neuropathic pain and other neurological disorders.
References
- Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). The novel anticonvulsant drug, gabapentin, binds to the alpha2delta subunit of a calcium channel. The Journal of biological chemistry, 271(10), 5768–5776.
- BenchChem. (2025). Application Notes and Protocols for hERG Channel Assay of Actisomide. BenchChem.
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- Cyprotex. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Evotec.
- Cell-based hERG Channel Inhibition Assay in High-throughput Format. (2021). Methods in molecular biology (Clifton, N.J.), 2267, 245–255.
- Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping.
- Wikipedia. (2024, February 13). Gabapentinoid. Wikipedia.
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- Bryans, J. S., Davies, N., Gee, N. S., Dissanayake, V. U., & Ratcliffe, G. S. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Journal of medicinal chemistry, 48(7), 2488–2495.
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- Casaril, A. M., Gaffney, C. M., & Shepherd, A. J. (2024). Animal models of neuropathic pain. International review of neurobiology, 179, 339–401.
- Johnston, G. A., Curtis, D. R., Beart, P. M., Game, C. J., McCulloch, R. M., & Twitchin, B. (1975). Biological actions in vivo and in vitro of two gamma-aminobutyric acid (GABA) analogues: beta-chloro GABA and beta-phenyl GABA. Journal of neurochemistry, 24(1), 157–160.
- International Association for the Study of Pain (IASP). (2022, January 17).
- Tellez-Gonzalez, E., Montiel-Chichino, Z., Rivera-Hernandez, G., Herrera-Gomez, A., Rojas-Lima, S., & Ordóñez, M. (2018). Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. Molecules (Basel, Switzerland), 23(10), 2636.
- BMG LABTECH. (n.d.). Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. BMG LABTECH.
- Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs.
- Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology.
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- Cervetto, C., Venturini, A., Passalacqua, M., Gatta, E., Valdivia, S., Repetto, D., ... & Marcoli, M. (2023). Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing. Reproductive toxicology (Elmsford, N.Y.), 117, 108358.
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- Heuer, A. (2021). Neurotransmitter Release of Reprogrammed Cells Using Electrochemical Detection Methods. Methods in molecular biology (Clifton, N.J.), 2327, 223–236.
- Taylor, C. P., & Garrido, R. (2008). The α2δ subunits of voltage-gated calcium channels. Current topics in medicinal chemistry, 8(1), 6–13.
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- Pinza, M., & Pifferi, G. (1978). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Journal of pharmaceutical sciences, 67(1), 120–121.
- R&D Mate. (n.d.). 4-Amino-3-cycloheptylbutanoic acid hydrochloride 100mg.
- Davies, A., Kadurin, I., Alvarez-Laviada, A., Douglas, L., Nieto-Rostro, M., Bauer, C. S., ... & Dolphin, A. C. (2010). The α2δ subunits of voltage-gated calcium channels form GPI-anchored proteins, a posttranslational modification essential for function.
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- Thermo Fisher Scientific. (n.d.). 4-Amino-3-hydroxybutyric acid 25 g. Thermo Fisher Scientific.
- BLD Pharm. (n.d.). 4401-30-3|4-Cycloheptylbutanoic acid. BLD Pharm.
- Trikkaliotis, D. G., Raptopoulou, C. P., Psycharis, V., Pelecanou, M., & Pirmettis, I. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molbank, 2021(1), M1189.
- PubChem. (n.d.). 4-Amino-3-hydroxybutanoic acid. PubChem.
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Validation of 4-Amino-3-cycloheptylbutanoic Acid: Mechanistic Characterization and Comparative Pharmacology
Executive Summary
4-Amino-3-cycloheptylbutanoic acid is a lipophilic
The primary mechanism of action (MOA) for this class is high-affinity binding to the
Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Development Leads.
Mechanism of Action (MOA) Landscape
The Hypothesis
Unlike traditional GABA analogs, 4-Amino-3-cycloheptylbutanoic acid does not bind to GABA_A or GABA_B receptors. Its efficacy stems from modulating the trafficking and function of VGCCs (specifically N-type and P/Q-type).
-
Binding: The compound binds to the arginine-rich pocket of the
or subunit. -
Trafficking Inhibition: Binding prevents the recycling of the
subunit to the plasma membrane, reducing the surface density of functional calcium channels. -
Synaptic Silencing: Reduced Ca
influx at the presynaptic terminal inhibits the fusion of synaptic vesicles, thereby decreasing the release of excitatory neurotransmitters (Glutamate, Substance P, CGRP).
Visualization: Gabapentinoid Signaling Pathway
Figure 1: Mechanism of action showing the disruption of VGCC trafficking and subsequent reduction in excitatory neurotransmission.
Comparative Analysis: Cycloheptyl Analog vs. Standards
The cycloheptyl moiety increases lipophilicity (
| Parameter | Gabapentin | Pregabalin | 4-Amino-3-cycloheptylbutanoic acid | Implication |
| Structure | 3-Cyclohexyl (Spiro) | 3-Isobutyl | 3-Cycloheptyl | Increased steric bulk at C3 position. |
| ~15–20 nM | < 10 nM | Predicted: < 15 nM | Larger hydrophobic rings often retain high affinity if flexible. | |
| Transport Mechanism | System L (Saturable) | System L (High Capacity) | System L (Likely Lower Vmax) | Bulkier analogs often show reduced affinity for the LAT1 transporter. |
| Lipophilicity | Low | Moderate | High | Potential for higher non-specific binding or tissue retention. |
| Bioavailability | Dose-dependent (Variable) | >90% (Linear) | Unknown | Must be validated via LAT1 competition assays. |
Validation Protocols
To validate 4-Amino-3-cycloheptylbutanoic acid as a viable drug candidate, the following experimental workflow is mandatory.
Protocol 1: [³H]-Gabapentin Displacement Assay (Binding Affinity)
Objective: Determine the equilibrium dissociation constant (
-
Reagents: Porcine brain cortex membranes (rich in
), [³H]-Gabapentin (specific activity ~80 Ci/mmol), 10 mM HEPES buffer (pH 7.4). -
Method:
-
Incubate 200 µg of membrane protein with 10 nM [³H]-Gabapentin.
-
Add increasing concentrations (
M to M) of 4-Amino-3-cycloheptylbutanoic acid. -
Incubate for 45 minutes at 22°C.
-
Terminate reaction by rapid filtration over GF/B filters using a cell harvester.
-
Measure radioactivity via liquid scintillation counting.
-
-
Validation Criteria: A
value < 50 nM confirms potent interaction. The curve should be monophasic, indicating a single binding site.
Protocol 2: System L Transport Competition Assay
Objective: Verify if the compound crosses the BBB via the Large Neutral Amino Acid Transporter (LAT1).
-
System: CHO cells stably expressing human LAT1 (SLC7A5).
-
Method:
-
Incubate cells with [³H]-Leucine (endogenous substrate) for 5 minutes.
-
Co-incubate with 1 mM of the test compound.
-
Lyse cells and measure intracellular tritium.
-
-
Expert Insight: If the cycloheptyl analog fails to inhibit [³H]-Leucine uptake by >50%, it is likely not a substrate for System L, predicting poor CNS penetration despite high lipophilicity.
Protocol 3: Functional Ca²⁺ Flux Assay
Objective: Confirm that binding leads to functional inhibition of Calcium channels.
-
System: Synaptosomes isolated from rat cerebral cortex.
-
Method:
-
Load synaptosomes with Fluo-4 AM (calcium-sensitive dye).
-
Pre-incubate with test compound (10 µM) for 30 minutes.
-
Depolarize synaptosomes using 30 mM KCl.
-
Measure fluorescence intensity (Ex 494 nm / Em 516 nm) in real-time.
-
-
Success Metric: A statistically significant reduction in fluorescence peak compared to vehicle control.
Visualization: Experimental Validation Workflow
Figure 2: Step-by-step decision tree for validating the pharmacological viability of the cycloheptyl analog.
References
-
Bryans, J. S., et al. (1998). "Identification of novel ligands for the alpha 2 delta subunit of voltage-gated calcium channels from a series of 3-substituted gamma-amino acids." Journal of Medicinal Chemistry.
-
Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel."[1][2] Journal of Biological Chemistry.
-
Belliotti, T. R., et al. (2005).[3] "Structure-activity relationships of pregabalin and analogues that target the alpha2-delta protein." Journal of Medicinal Chemistry.
-
Field, M. J., et al. (2006). "Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin." Proceedings of the National Academy of Sciences.
-
Sills, G. J. (2006). "The mechanisms of action of gabapentin and pregabalin." Current Opinion in Pharmacology.
Sources
A Comparative Analysis of Gabapentinoids: Pregabalin vs. an Elusive Analog, 4-Amino-3-cycloheptylbutanoic acid
An Important Note to Our Readers:
The initial goal of this guide was to provide a direct, data-driven comparison between the well-established gabapentinoid, pregabalin, and a theoretical analog, 4-Amino-3-cycloheptylbutanoic acid. However, an exhaustive search of the current scientific literature, patent databases, and chemical registries has revealed a significant information gap. At present, there is no publicly available data on the synthesis, pharmacological activity, or clinical profile of 4-Amino-3-cycloheptylbutanoic acid.
This absence of information makes a direct comparative study impossible. In the spirit of scientific integrity and our commitment to providing valuable, evidence-based content, we have adapted this guide. We will now offer a comprehensive comparative analysis between two clinically significant and well-documented gabapentinoids: Pregabalin and its predecessor, Gabapentin . This comparison will serve the intended audience of researchers, scientists, and drug development professionals by highlighting the key structural, mechanistic, and therapeutic differences that have driven the evolution of this important class of drugs.
A Comparative Guide to Pregabalin and Gabapentin
This guide provides an in-depth technical comparison of pregabalin and gabapentin, two prominent members of the gabapentinoid class of drugs. We will explore their molecular distinctions, delve into their shared mechanism of action, and present a comparative analysis of their pharmacokinetic and pharmacodynamic profiles, supported by experimental data.
Introduction: The Gabapentinoid Class
Gabapentinoids are a class of compounds structurally derived from the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Despite their structural similarity to GABA, their primary mechanism of action does not involve direct interaction with GABA receptors.[2][3] Instead, they exert their effects by binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][2][4] This interaction modulates calcium influx, leading to a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1] This mode of action underlies their efficacy as anticonvulsants, analgesics for neuropathic pain, and anxiolytics.[1][2][5]
Physicochemical Properties
While both pregabalin and gabapentin are γ-amino acid derivatives, their key structural difference lies in the alkyl substituent at the 3-position of the butanoic acid backbone. This seemingly minor variation has significant implications for their pharmacological properties.
| Property | Pregabalin | Gabapentin |
| IUPAC Name | (S)-3-(aminomethyl)-5-methylhexanoic acid | 2-[1-(Aminomethyl)cyclohexyl]acetic acid |
| Molecular Formula | C₈H₁₇NO₂ | C₉H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol | 171.24 g/mol |
| Structure | Isobutyl group at the 3-position | Cyclohexyl group attached to the 3-position |
Mechanism of Action: A Shared Target with Different Affinities
The primary molecular target for both pregabalin and gabapentin is the α2δ-1 subunit of presynaptic voltage-gated calcium channels.[1][2][4] Binding to this subunit reduces the trafficking of calcium channels to the presynaptic terminal, thereby decreasing calcium influx upon neuronal depolarization. This, in turn, curtails the release of excitatory neurotransmitters into the synaptic cleft, dampening neuronal hyperexcitability.
Caption: Mechanism of action of gabapentinoids.
While the target is the same, the binding affinity differs significantly. Pregabalin exhibits a higher binding affinity for the α2δ-1 subunit compared to gabapentin. This enhanced affinity is a key factor contributing to its greater potency.
Pharmacodynamics: Potency and Efficacy
The higher binding affinity of pregabalin translates to greater potency. In preclinical models, pregabalin is generally more potent than gabapentin in producing analgesic and anticonvulsant effects. This difference in potency is also reflected in the clinical setting, where pregabalin is effective at lower doses than gabapentin.
Pharmacokinetics: A Tale of Two Transport Systems
The pharmacokinetic profiles of pregabalin and gabapentin are markedly different, primarily due to their absorption mechanisms.
| Parameter | Pregabalin | Gabapentin |
| Bioavailability | ≥90% | 27-60% (dose-dependent) |
| Absorption | Linear and dose-proportional | Saturable (via L-amino acid transporter) |
| Time to Peak Plasma Concentration | ~1 hour | 2-3 hours |
| Protein Binding | <1% | <3% |
| Metabolism | Negligible (<2%) | Not significantly metabolized |
| Elimination Half-life | 6.3 hours | 5-7 hours |
| Excretion | Primarily renal (unchanged) | Primarily renal (unchanged) |
Experimental Protocol: Assessing Bioavailability
Objective: To determine and compare the oral bioavailability of pregabalin and gabapentin in a preclinical model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Drug Administration:
-
Intravenous (IV) Group: Administer a single 10 mg/kg dose of either pregabalin or gabapentin via tail vein injection.
-
Oral (PO) Group: Administer a single 30 mg/kg dose of either pregabalin or gabapentin via oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Analysis: Process blood samples to obtain plasma. Analyze plasma concentrations of pregabalin and gabapentin using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Calculate the Area Under the Curve (AUC) for both IV and PO administration. Bioavailability (F) is calculated using the formula: F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100%.
Caption: Experimental workflow for bioavailability assessment.
The linear and predictable pharmacokinetics of pregabalin offer a significant clinical advantage over the saturable and dose-dependent absorption of gabapentin.
Clinical Implications and Therapeutic Use
The pharmacological and pharmacokinetic differences between pregabalin and gabapentin have important clinical implications.
-
Dosing: Pregabalin's linear pharmacokinetics allow for more predictable dosing and a faster titration to therapeutic levels. Gabapentin often requires a more gradual dose titration to manage its non-linear absorption and potential for side effects at higher doses.
-
Efficacy: Due to its higher potency, pregabalin may be effective in patients who have not responded to gabapentin.
-
Indications: Both drugs are approved for epilepsy and neuropathic pain.[2][5] Pregabalin has additional approvals for fibromyalgia and generalized anxiety disorder, reflecting its broader clinical utility in some regions.[5]
Conclusion
While pregabalin and gabapentin share a common mechanism of action, the subtle modification in pregabalin's chemical structure results in a superior pharmacological and pharmacokinetic profile. Its higher binding affinity, greater potency, and predictable, linear absorption represent a significant advancement in the gabapentinoid class. This comparative analysis underscores the importance of structure-activity relationships in drug design and provides a clear rationale for the clinical advantages of pregabalin in many therapeutic settings. The exploration for novel gabapentinoids, such as the theoretical 4-Amino-3-cycloheptylbutanoic acid, continues to be an area of interest, with the aim of further refining the therapeutic index of this important class of medications.
References
-
PsychonautWiki. (2024, July 5). Gabapentinoids. Retrieved from [Link]
-
Stahl, S. M. (2024, February 21). Gabapentin. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Gabapentinoid. Retrieved from [Link]
-
Taylor, C. P. (1997). Mechanisms of action of gabapentin. Revue Neurologique, 153 Suppl 1, S39-45. Retrieved from [Link]
-
Calandre, E. P., Rico-Villademoros, F., & Slim, M. (2016). Alpha2delta ligands, gabapentin, pregabalin and mirogabalin: a review of their clinical pharmacology and therapeutic use. Expert review of neurotherapeutics, 16(11), 1263–1277. Retrieved from [Link]
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independent verification of 4-Amino-3-cycloheptylbutanoic acid research findings
Content Type: Technical Comparison & Verification Protocol Subject: 4-Amino-3-cycloheptylbutanoic acid (3-Cycloheptyl-GABA) Target Audience: Medicinal Chemists, Pharmacologists, and Pre-clinical Researchers
Executive Summary & Mechanistic Context[1][2][3][4][5][6][7]
4-Amino-3-cycloheptylbutanoic acid represents a specific structural exploration within the gabapentinoid class of compounds. Unlike Gabapentin (which features a spiro-fused cyclohexyl ring) or Pregabalin (which features a flexible isobutyl chain), this molecule incorporates a cycloheptyl ring directly at the 3-position of the GABA backbone.
This structural modification is not merely cosmetic; it probes the steric tolerance of the
Objective of this Guide: To provide a rigorous, independent verification framework for this compound, differentiating its pharmacological profile from the market standards, Gabapentin and Pregabalin.
Comparative Technical Analysis
To validate the potential of 4-Amino-3-cycloheptylbutanoic acid, it must be benchmarked against established ligands. The following data synthesis highlights the critical parameters for verification.
Table 1: Physicochemical & Pharmacological Benchmarks
| Parameter | Gabapentin (Standard) | Pregabalin (Standard) | 4-Amino-3-cycloheptylbutanoic acid (Target) | Verification Focus |
| Structure Type | 3-substituted (Spiro-cyclohexyl) | 3-substituted (Isobutyl chain) | 3-substituted (Cycloheptyl ring) | Confirm structural purity via NMR. |
| Target | Primary Endpoint: | |||
| Binding Affinity ( | ~15–20 nM | ~15–20 nM (S-isomer) | Hypothesis: <15 nM (High Potency) | Verify if steric bulk enhances or hinders binding. |
| Transport Mechanism | LAT1 (Saturable) | LAT1 (High Capacity) | Unknown | Critical: Does the bulky ring block LAT1 transport? |
| LogP (Lipophilicity) | -1.1 (Hydrophilic) | 1.3 | Predicted: > 2.0 | High LogP may suggest non-specific binding risks. |
| Stereochemistry | Achiral | (S)-isomer is active | Chiral (3R/3S) | Requirement: Enantioselective synthesis/separation required. |
Mechanistic Insight: The Hydrophobic Pocket
The
-
Hypothesis for Verification: The cycloheptyl ring of the target compound is designed to fill the hydrophobic pocket more completely than the isobutyl group of Pregabalin, theoretically increasing residence time and potency.
Experimental Verification Protocols
Scientific integrity requires self-validating systems. The following protocols are designed to eliminate false positives caused by non-specific lipophilic binding, a common issue with cycloheptyl analogs.
Protocol A: Competitive Radioligand Binding Assay ( Affinity)
Objective: Determine the equilibrium dissociation constant (
Reagents:
-
Source Tissue: Porcine brain membranes (rich in
) or HEK293 cells stably expressing human -1. -
Radioligand: [³H]-Gabapentin (Specific Activity ~80 Ci/mmol).
-
Displacer: Non-radioactive Gabapentin (10 µM) for non-specific binding (NSB).
-
Buffer: 10 mM HEPES, pH 7.4 (Avoid Tris buffers which can interfere with ionic strength dependent binding).
Step-by-Step Workflow:
-
Membrane Prep: Homogenize tissue in ice-cold HEPES/sucrose buffer. Centrifuge at 1,000 x g (discard pellet), then 40,000 x g (keep pellet). Resuspend pellet to 10 mg protein/mL.
-
Incubation:
-
Tube A (Total Binding): Membrane + [³H]-Gabapentin (10 nM).
-
Tube B (NSB): Membrane + [³H]-Gabapentin + Cold Gabapentin (10 µM).
-
Tube C (Test): Membrane + [³H]-Gabapentin + Target Compound (Range: 0.1 nM to 10 µM).
-
-
Equilibrium: Incubate for 45 minutes at 22°C (Room Temp). Note: 4°C kinetics are too slow for accurate
determination of high-affinity ligands. -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI reduces binding of the positively charged amine to the glass fiber filter.
-
Quantification: Liquid scintillation counting.
Data Analysis:
Calculate specific binding (Total - NSB). Fit data to a one-site competition model to derive
Visualization: Binding Assay Logic
Caption: Workflow for competitive radioligand binding to isolate specific affinity (
Protocol B: LAT1 Transport Competition Assay (BBB Penetration Proxy)
High affinity is useless if the drug cannot cross the Blood-Brain Barrier (BBB). Gabapentinoids are too polar to diffuse passively; they require the L-type Amino Acid Transporter 1 (LAT1) .
Objective: Verify if the bulky cycloheptyl group prevents recognition by LAT1.
Methodology:
-
Cell Line: CHO cells stably transfected with human LAT1 (SLC7A5) and its heavy chain CD98 (SLC3A2).
-
Tracer: [¹⁴C]-L-Leucine (The natural substrate of LAT1).
-
Procedure:
-
Wash cells in Na+-free choline buffer (LAT1 is Na+-independent).
-
Add [¹⁴C]-L-Leucine (1 µM) ± Target Compound (1 mM).
-
Incubate for 60 seconds (Initial rate conditions).
-
Lyse cells and count radioactivity.
-
-
Interpretation: If the target compound inhibits [¹⁴C]-L-Leucine uptake >50%, it is a substrate/inhibitor of LAT1, suggesting potential BBB permeability.
Visualization: Transport Mechanism
Caption: The LAT1 transport system. Verification determines if the target competes with Leucine for CNS entry.
Synthesis & Stereochemistry Note
The biological activity of 3-substituted GABA analogs is highly stereoselective. For Pregabalin, the (S)-enantiomer is active, while the (R)-enantiomer is essentially inactive.
-
Verification Requirement: Research findings for 4-Amino-3-cycloheptylbutanoic acid are invalid unless the stereochemistry is defined.
-
Resolution: The synthesis typically involves a Knoevenagel condensation followed by asymmetric hydrogenation or chiral resolution of the racemic mixture. Ensure your sample is enantiopure (>99% ee) before running Protocol A.
References
-
Bryans, J. S., et al. (1998). "Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents."[2] Journal of Medicinal Chemistry.
-
Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry.
-
Taylor, C. P., et al. (2007). "Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery." Epilepsy Research.
-
Yuen, P. W., et al. (1994). "Enantioselective synthesis of PD144723: A potent stereospecific anticonvulsant." Bioorganic & Medicinal Chemistry Letters.
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A Comparative Analysis of 3-Substituted GABA Analogs: In Vitro and In Vivo Effects of Gabapentinoids
For researchers and professionals in drug development, understanding the nuanced differences between structurally related compounds is paramount. This guide provides an in-depth technical comparison of the in vitro and in vivo effects of 3-substituted γ-aminobutyric acid (GABA) analogs, a class of compounds known as gabapentinoids. While the specific molecule 4-Amino-3-cycloheptylbutanoic acid is not extensively characterized in publicly available literature, we can extrapolate and compare its potential profile by examining its close, well-studied relatives: gabapentin, with its cyclohexyl substitution, and pregabalin, bearing an isobutyl group. This comparative analysis will delve into their shared mechanism of action, differences in potency and pharmacokinetics, and the implications for their therapeutic effects, supported by experimental data and established protocols.
The Rise of Gabapentinoids: A Shared Mechanism of Action
Gabapentin and pregabalin, despite being structural analogs of the inhibitory neurotransmitter GABA, do not exert their effects through direct interaction with GABA receptors.[1] Instead, their primary molecular target is the α2δ subunit of voltage-gated calcium channels (VGCCs).[2][3] This binding is crucial for their therapeutic activity in neuropathic pain and epilepsy.[1][4]
The α2δ subunit is an auxiliary protein that modulates the trafficking and function of VGCCs. By binding to the α2δ-1 and α2δ-2 subunits, gabapentinoids are thought to reduce the presynaptic release of excitatory neurotransmitters such as glutamate and substance P, particularly in states of neuronal hyperexcitability.[2] This targeted modulation of neurotransmission forms the basis of their analgesic and anticonvulsant properties.
Caption: Simplified signaling pathway of gabapentinoids.
In Vitro Comparison: Binding Affinity and Cellular Effects
The cornerstone of in vitro comparison for gabapentinoids is their binding affinity to the α2δ subunit. This is typically determined through radioligand binding assays, where the test compound's ability to displace a radiolabeled ligand (like [³H]gabapentin) from its binding site on brain membrane preparations is measured. The resulting IC50 value (the concentration of the drug that inhibits 50% of the specific binding) is a direct measure of binding affinity.
| Compound | 3-Substituent | α2δ Binding Affinity (IC50, µM) | Reference |
| Gabapentin | Cyclohexyl | ~0.1 | [2] |
| Pregabalin | Isobutyl | ~0.05 | [2] |
| 4-Amino-3-cycloheptylbutanoic acid | Cycloheptyl | Not available | - |
As the table illustrates, pregabalin exhibits a higher binding affinity for the α2δ subunit compared to gabapentin.[2] This difference in potency at the molecular target is a key factor contributing to the lower clinical doses of pregabalin required to achieve therapeutic effects.
Based on established structure-activity relationships (SAR) for this class, the size and conformation of the 3-substituent are critical for high-affinity binding. While specific data for a cycloheptyl group is lacking, the general trend suggests that bulky, lipophilic groups can be well-tolerated and may even enhance binding, provided they fit optimally into the binding pocket of the α2δ subunit. A cycloheptyl group, being larger than a cyclohexyl group, could potentially lead to either increased or decreased affinity depending on the conformational constraints of the binding site.
Experimental Protocol: [³H]Gabapentin Binding Assay
-
Membrane Preparation: Porcine or rat brain cortices are homogenized in a sucrose buffer and centrifuged to pellet the membranes. The pellet is then washed and resuspended in a suitable assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of [³H]gabapentin and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves.
In Vivo Comparison: Efficacy in Neuropathic Pain Models and Pharmacokinetics
The in vivo efficacy of gabapentinoids is commonly assessed in animal models of neuropathic pain, where nerve injury is induced to mimic human conditions. A widely used model is the Chung model (spinal nerve ligation), where tactile allodynia (pain in response to a non-painful stimulus) is a key behavioral endpoint.
| Compound | Animal Model | Effective Dose Range | Key Findings | Reference |
| Gabapentin | Rat, Chung model | 30-100 mg/kg | Reverses tactile allodynia | [5] |
| Pregabalin | Rat, Chung model | 10-30 mg/kg | More potent than gabapentin in reversing tactile allodynia | [3] |
| 4-Amino-3-cycloheptylbutanoic acid | Not available | Not available | - | - |
The in vivo data corroborates the in vitro findings, with pregabalin demonstrating greater potency than gabapentin in animal models of neuropathic pain.[3] This translates to a lower dose requirement for achieving an analgesic effect.
Experimental Protocol: Chung Model of Neuropathic Pain
-
Surgical Procedure: In anesthetized rats, the L5 (and optionally L6) spinal nerve is tightly ligated.
-
Behavioral Testing: At a post-operative time point when neuropathic pain is established (e.g., 7-14 days), tactile allodynia is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.
-
Drug Administration: The test compound is administered (e.g., orally or intraperitoneally), and behavioral testing is repeated at various time points post-dosing to determine the magnitude and duration of the anti-allodynic effect.
Caption: Workflow for assessing in vivo efficacy in a neuropathic pain model.
Pharmacokinetic Profile: A Key Differentiator
A significant difference between gabapentin and pregabalin lies in their pharmacokinetic profiles. Gabapentin is absorbed in the upper small intestine via a saturable transport system (the large neutral amino acid transporter, L-system).[6] This leads to dose-dependent bioavailability, which decreases as the dose increases. In contrast, pregabalin is also transported by the L-system but exhibits more linear absorption kinetics across its therapeutic dose range, resulting in more predictable plasma concentrations.[2][7]
The pharmacokinetic properties of 4-Amino-3-cycloheptylbutanoic acid would be influenced by the lipophilicity of the cycloheptyl group. Increased lipophilicity could potentially enhance passive diffusion across the intestinal wall, but its interaction with the L-system transporter would be a critical determinant of its oral bioavailability.
Concluding Remarks
While direct experimental data for 4-Amino-3-cycloheptylbutanoic acid remains elusive, a comparative analysis of its close structural analogs, gabapentin and pregabalin, provides a strong framework for understanding the potential in vitro and in vivo effects of 3-substituted GABA analogs. The binding affinity to the α2δ subunit of voltage-gated calcium channels is the primary determinant of in vitro potency, which generally translates to in vivo efficacy in preclinical models of neuropathic pain. Pharmacokinetic properties, particularly the mechanism and linearity of oral absorption, are crucial factors that differentiate these compounds and influence their clinical utility. Future research into novel 3-substituted GABA analogs, including those with larger cycloalkyl moieties, will be essential to further elucidate the structure-activity relationships and potentially identify candidates with improved therapeutic profiles.
References
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Bryans, J. S., & Wustrow, D. J. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry, 48(7), 2294–2307. [Link]
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Bryans, J. S., Davies, N., Gee, N. S., Doughty, P. T., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal research reviews, 19(2), 149–177. [Link]
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Field, M. J., McCleary, S., Hughes, J., & Singh, L. (1999). Gabapentin and pregabalin, but not nimodipine and an L-type calcium channel antagonist, block the late phase of formalin-induced nociception. Pain, 80(1-2), 391–398. [Link]
-
Asproni, B., Talani, G., Busonero, F., Pau, A., Sanna, S., Cerri, R., Mascia, M. P., Sanna, E., & Biggio, G. (2005). Synthesis, structure-activity relationships at the GABA(A) receptor in rat brain, and differential electrophysiological profile at the recombinant human GABA(A) receptor of a series of substituted 1,2-diphenylimidazoles. Journal of medicinal chemistry, 48(7), 2294–2307. [Link]
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Di Fabio, R., Cacciari, B., & Spalluto, G. (2009). Structure-activity Relationships of Neuroactive Steroids Acting on the GABAA Receptor. Current medicinal chemistry, 16(4), 455–472. [Link]
-
Blakemore, D. C., Bryans, J. S., Carnell, P., Chessum, N. E., Field, M. J., Kinsella, N., Kinsora, J. K., Osborne, S. A., & Williams, S. C. (2010). Synthesis and in vivo evaluation of 3-substituted gababutins. Bioorganic & medicinal chemistry letters, 20(1), 362–365. [Link]
-
Silverman, R. B., & Nanavati, S. M. (2024). Efficacy of GABA aminotransferase inactivator OV329 in models of neuropathic and inflammatory pain without tolerance or addiction. Proceedings of the National Academy of Sciences of the United States of America, 121(1), e2314909120. [Link]
- Gallop, M. A., & Barrett, R. W. (2009). Prodrugs of GABA analogs, compositions and uses thereof. U.S.
- Gallop, M. A., & Barrett, R. W. (2004). Prodrugs of GABA analogs, compositions and uses thereof. U.S.
- Cundy, K. C., & An, G. (2019). GABA conjugates and methods of use thereof. U.S.
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Silverman, R. B., & Andruszkiewicz, R. (1993). 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. Journal of medicinal chemistry, 36(10), 1341–1346. [Link]
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Kvist, T., Christiansen, B., & Clausen, R. P. (2018). (A) Pharmacological analysis of cyclic GABA analogs in the [³H]GABA... ResearchGate. [Link]
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Silverman, R. B., & Nanavati, S. M. (2024). Efficacy of GABA aminotransferase inactivator OV329 in models of neuropathic and inflammatory pain without tolerance or addiction. ResearchGate. [Link]
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Abdel-Halim, M., Al-Wabli, R. I., & Al-Mohsen, H. A. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. Molecules (Basel, Switzerland), 27(2), 522. [Link]
-
Wang, Q., Li, Y., Wang, Y., Zhang, Y., Zhang, Y., & Wang, Y. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules (Basel, Switzerland), 30(4), 863. [Link]
- Cundy, K. C., & An, G. (2009). Prodrugs of GABA analogs, compositions and uses thereof. U.S.
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Yogeeswari, P., Ragavendran, J. V., & Sriram, D. (2006). An update on GABA analogs for CNS drug discovery. Recent patents on CNS drug discovery, 1(1), 113–118. [Link]
-
Horwell, D. C., Pritchard, M. C., & Roberts, E. (2001). Structure–activity relationships of α-amino acid ligands for the α2δ subunit of voltage-gated calcium channels. Bioorganic & medicinal chemistry letters, 11(18), 2429–2432. [Link]
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Chen, X., Li, Y., & Zhang, J. (2022). Comparative Efficacy and Safety of 11 Drugs as Therapies for Adults With Neuropathic Pain After Spinal Cord Injury: A Bayesian Network Analysis Based on 20 Randomized Controlled Trials. Frontiers in pharmacology, 13, 833550. [Link]
-
Klugbauer, N., Lacinová, L., Marais, E., Hofmann, F., & cocktails, M. (2001). Calcium channel alpha(2)delta subunits-structure and Gabapentin binding. Molecular pharmacology, 59(5), 1243–1249. [Link]
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RxList. (2021, July 14). How Do GABA Analogs Work?[Link]
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Hayashida, K., Eisenach, J. C., & Obata, H. (2008). Use of Gabapentin in the Treatment of Neuropathic Pain. Anesthesiology, 109(4), 729–736. [Link]
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Wang, D. N., & Li, Y. (1999). Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding. The Biochemical journal, 342 ( Pt 2), 313–320. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-3-cycloheptylbutanoic acid
This guide provides essential safety and logistical information for the handling of 4-Amino-3-cycloheptylbutanoic acid. As drug development professionals, our commitment to safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory. The following recommendations are based on the general principles of handling amino acids and carboxylic acids; it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for 4-Amino-3-cycloheptylbutanoic acid before commencing any work.
Foundational Principles of Chemical Safety: A Risk-Based Approach
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all protocol. It is a dynamic risk assessment process that adapts to the specific experimental context. Before handling 4-Amino-3-cycloheptylbutanoic acid, a thorough risk assessment should be conducted, considering the quantity of the substance, the nature of the procedure (e.g., weighing, dissolution, reaction), and the potential for aerosol generation or splashing.
Core Personal Protective Equipment (PPE) Ensemble
A baseline PPE ensemble should be considered mandatory for any procedure involving 4-Amino-3-cycloheptylbutanoic acid. This foundational layer of protection is designed to mitigate unforeseen exposures.
Eye and Face Protection: The First Line of Defense
Rationale: The eyes are exceptionally vulnerable to chemical splashes and airborne particulates. Carboxylic acids, in general, can be irritating to the eyes.
-
Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards should be worn at all times in the laboratory.[1]
-
Enhanced Protection: For procedures with a higher risk of splashing, such as transferring solutions or working with larger quantities, a face shield should be worn in conjunction with safety goggles.[2][3] This provides an additional layer of protection for the entire face.
Skin Protection: An Impermeable Barrier
Rationale: Direct skin contact with chemical compounds can lead to irritation, sensitization, or absorption. Protective gloves and clothing are critical to prevent such exposures.
-
Gloves: The choice of glove material is critical and should be based on chemical compatibility. While a specific breakthrough time for 4-Amino-3-cycloheptylbutanoic acid is not available, gloves made of nitrile, neoprene, or butyl rubber are generally recommended for handling a variety of chemicals, including acids.[4][5][6]
-
Best Practice: Always inspect gloves for any signs of degradation or perforation before use. For prolonged operations or when handling concentrated solutions, consider double-gloving. Remove and replace gloves immediately if they become contaminated.
-
-
Protective Clothing: A standard laboratory coat is the minimum requirement. For tasks with a higher risk of spills or splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.[2][7]
Respiratory Protection: Safeguarding Against Inhalation
Rationale: While many amino acids have low volatility, the generation of dust during weighing or aerosols during solution preparation can pose an inhalation hazard.
-
Standard Operations: Under normal laboratory conditions with adequate engineering controls (e.g., a chemical fume hood), respiratory protection is typically not required.[7]
-
High-Risk Procedures: If there is a potential for generating dust or aerosols, or if working outside of a fume hood, a respirator may be necessary.[1] The type of respirator should be selected based on a formal risk assessment. For dusty materials, a particulate respirator (e.g., N95) may be sufficient. In situations with potential for vapors or high concentrations of aerosols, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) might be required.[1][8]
PPE Selection Workflow: A Decision-Making Diagram
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific laboratory task.
Caption: PPE Selection Workflow based on the experimental task.
Operational and Disposal Plans
Donning and Doffing Procedures
A systematic approach to putting on and taking off PPE is crucial to prevent cross-contamination.
-
Donning:
-
Put on your lab coat or other protective clothing.
-
Wash your hands thoroughly.
-
Put on your safety goggles and, if required, a face shield.
-
Put on your respirator, if required, and perform a seal check.
-
Put on your gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Doffing:
-
Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Remove your lab coat or apron, turning it inside out as you remove it.
-
Wash your hands.
-
Remove your face shield and safety goggles.
-
Remove your respirator, if worn.
-
Wash your hands again.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal of Contaminated Materials
All disposable PPE (gloves, etc.) that has come into contact with 4-Amino-3-cycloheptylbutanoic acid should be considered chemical waste.
-
Solid Waste: Place contaminated gloves, wipes, and other solid materials in a designated, sealed chemical waste container.
-
Liquid Waste: Dispose of solutions containing the compound and any rinse water from cleaning contaminated glassware in a designated liquid chemical waste container.
-
Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Regulatory Compliance: All chemical waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1]
Summary of Recommended PPE
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Lab Coat, Nitrile Gloves | Recommended if dusty |
| Preparing Solutions | Safety Goggles & Face Shield | Lab Coat, Nitrile/Neoprene Gloves | Not typically required in a fume hood |
| Reaction/Transfer | Safety Goggles & Face Shield | Chemical Resistant Apron, Double Gloves | Not typically required in a fume hood |
References
-
OSHA Glove Selection Chart - Environmental Health and Safety. Available at: [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. Available at: [Link]
-
PPE For Chemical Handling With Example - Industrial Safety Tips. Available at: [Link]
-
CHEMICAL HANDLING GLOVE GUIDE - Health, Safety and Environment Office. Available at: [Link]
-
Personal Protective Equipment - OSHA. Available at: [Link]
-
Safety equipment, PPE, for handling acids - Quicktest. Available at: [Link]
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- 2. sams-solutions.com [sams-solutions.com]
- 3. osha.gov [osha.gov]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 6. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 7. fishersci.com [fishersci.com]
- 8. quicktest.co.uk [quicktest.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
